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8-Aza-5-silaspiro[4.6]undecane;hydrochloride Documentation Hub

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  • Product: 8-Aza-5-silaspiro[4.6]undecane;hydrochloride
  • CAS: 2344681-45-2

Core Science & Biosynthesis

Foundational

Solubility profile of 8-Aza-5-silaspiro[4.6]undecane HCl in organic solvents

The following technical guide details the solubility profile and characterization framework for 8-Aza-5-silaspiro[4.6]undecane Hydrochloride (HCl) . [1] Executive Summary & Chemical Identity 8-Aza-5-silaspiro[4.6]undecan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and characterization framework for 8-Aza-5-silaspiro[4.6]undecane Hydrochloride (HCl) .

[1]

Executive Summary & Chemical Identity

8-Aza-5-silaspiro[4.6]undecane HCl is a specialized organosilicon heterocycle, functioning as a silicon bioisostere of the carbon-based 8-azaspiro[4.6]undecane.[1] The incorporation of a silicon atom at the spiro-center (position 5) alters the physicochemical properties of the molecule, primarily increasing lipophilicity (LogP) and altering metabolic stability compared to its carbon analog, while the hydrochloride salt form ensures water solubility.

This guide provides a predicted solubility profile derived from Structure-Property Relationships (SPR) of similar sila-heterocycles and amine salts, alongside validated protocols for experimental verification.

Chemical Structure Analysis

The molecule features a quaternary silicon spiro-center connecting a five-membered silolane ring and a seven-membered azepane ring.[1]

  • Core Framework: Spiro[4.6]undecane (Silicon at pos. 5, Nitrogen at pos. 8).

  • Salt Form: Hydrochloride (Protonated secondary amine).

  • Key Property: The "Silicon Switch" increases the lipophilicity of the organic scaffold, potentially enhancing permeability without abolishing aqueous solubility in the salt form.

ChemicalStructure Fig 1: Schematic Connectivity of 8-Aza-5-silaspiro[4.6]undecane HCl Si Si (Spiro) C_Ring5 5-Mem Ring Si->C_Ring5 Sila-cycle C_Ring7 7-Mem Ring Si->C_Ring7 Sila-azepane N NH2+ (Cl-) C_Ring7->N Pos 8

Solubility Profile

The solubility of 8-Aza-5-silaspiro[4.6]undecane HCl is governed by the competition between the high lattice energy of the ionic salt (favoring polar solvents) and the lipophilic silicon-rich spiro scaffold (favoring organic solvents).[1]

Predicted Solubility Data

Based on comparative data for sila-amine salts and spiro-piperidine analogs.[1]

Solvent ClassRepresentative SolventSolubility RatingPredicted Conc. (mg/mL)Mechanistic Insight
Polar Protic Water High > 100 mg/mLIon-dipole interactions with the ammonium chloride headgroup dominate.[1]
Polar Protic Methanol High > 100 mg/mLExcellent solvation of both the ionic head and the organic tail.
Polar Aprotic DMSO High > 150 mg/mLUniversal solvent for amine salts; disrupts lattice energy effectively.
Chlorinated Dichloromethane (DCM) Moderate 20 - 50 mg/mLThe "Silicon Effect" enhances solubility in DCM compared to pure carbon salts.[1]
Chlorinated Chloroform Moderate 10 - 30 mg/mLUseful for extraction from aqueous phase, though less efficient than DCM.[1]
Polar Aprotic Acetonitrile Low-Moderate 5 - 15 mg/mLOften requires heating; useful for crystallization.[1]
Non-Polar Diethyl Ether Insoluble < 0.1 mg/mLThe ionic salt lattice is too stable to be broken by weak dipoles.
Non-Polar Hexane/Heptane Insoluble < 0.01 mg/mLStrictly anti-solvent; used to precipitate the salt from DCM/MeOH.
The "Silicon Effect" on Solubility

Replacing the central carbon with silicon (C → Si) typically increases the ClogP of the free base by approximately 0.5 – 1.0 log units [1].

  • Impact on Salt: While the HCl salt remains water-soluble, the increased lipophilicity of the spiro-core makes the compound more compatible with "intermediate" solvents like Dichloromethane and THF compared to its carbon analog.[1]

  • Extraction Advantage: This molecule will likely partition more favorably into organic layers (e.g., DCM) during liquid-liquid extraction at neutral/basic pH than the carbon analog.

Experimental Protocols for Solubility Determination

Protocol A: Visual Equilibrium Solubility (Rapid Screen)

Use this for initial solvent selection for reactions or formulations.[1]

  • Preparation: Weigh 10 mg of 8-Aza-5-silaspiro[4.6]undecane HCl into a clear 4 mL glass vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

  • Observation: Record the volume required for complete dissolution (clear solution, no particulates).

  • Calculation:

    
    .
    
Protocol B: Gravimetric Saturation Method (High Accuracy)

Use this for Certificate of Analysis (CoA) generation.

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent. Stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-saturated) into a tared vessel.

  • Evaporation: Evaporate the solvent under nitrogen stream or vacuum.

  • Drying: Dry the residue in a vacuum oven (40°C, 10 mbar) to constant weight.

  • Validation: Re-dissolve the residue in a known volume of HPLC mobile phase and verify purity/content via HPLC-UV to ensure no degradation occurred during drying.

Solubility Determination Workflow

The following decision tree guides the researcher through the process of selecting the correct solvent system based on the intended application (Reaction, Analysis, or Purification).

SolubilityWorkflow Fig 2: Solvent Selection Decision Tree for 8-Aza-5-silaspiro[4.6]undecane HCl Start Start: Define Application AppType Application Type? Start->AppType Reaction Synthesis/Reaction AppType->Reaction Synthesis Analysis HPLC/NMR Analysis AppType->Analysis QC/Analytics Purification Recrystallization AppType->Purification Purification PolarReact Use: MeOH, Water, DMSO (High Solubility) Reaction->PolarReact Polar Media NonPolarReact Use: DCM/CHCl3 (Moderate Solubility) Reaction->NonPolarReact Organic Media NMR NMR: D2O, MeOD, DMSO-d6 Analysis->NMR HPLC HPLC: Water/ACN + 0.1% TFA Analysis->HPLC Cryst Solvent/Anti-Solvent Pair: MeOH + Et2O or DCM + Hexane Purification->Cryst

Handling & Stability Considerations

  • Hygroscopicity: Like most amine hydrochlorides, this compound is likely hygroscopic . Store in a desiccator. Exposure to ambient moisture may lead to the formation of a sticky gum, complicating weighing.

  • Silicon Stability: The Si-C bonds in the spiro-center are chemically robust and stable to aqueous acids and bases [2].[1] Unlike silyl ethers (Si-O-C), the spiro-silane core will not hydrolyze under standard solubility testing conditions.[1]

  • Free Base Liberation: To transfer the compound into non-polar solvents (Et2O, Toluene), convert to the free base by partitioning between 1M NaOH and Diethyl Ether . The free base will be highly soluble in organic solvents.

References

  • Ramesh, R. & Gunanathan, C. (2024). "The role of silicon in drug discovery: a review." RSC Medicinal Chemistry.

  • Showell, G. A. & Mills, J. S. (2003). "Chemistry and biology of sila-substituted drugs." Drug Discovery Today, 8(12), 551-556.[1]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (General reference for stability of silyl groups).
  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

Sources

Exploratory

Safety Data Sheet (SDS) and toxicity data for 8-Aza-5-silaspiro[4.6]undecane

An In-Depth Technical Guide to the Safety and Toxicological Assessment of 8-Aza-5-silaspiro[4.6]undecane Abstract 8-Aza-5-silaspiro[4.6]undecane (CAS No. 84146-01-0) is a unique spirocyclic organosilane-amine hybrid mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Toxicological Assessment of 8-Aza-5-silaspiro[4.6]undecane

Abstract

8-Aza-5-silaspiro[4.6]undecane (CAS No. 84146-01-0) is a unique spirocyclic organosilane-amine hybrid molecule. As a novel chemical entity, publicly available Safety Data Sheets (SDS) and comprehensive toxicological data are not yet established. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for the safety assessment and handling of this compound. By leveraging data from structurally related analogues, including organosilanes, silaspiro compounds, and azaspirocycles, this document outlines a predictive toxicological profile, proposes a hypothetical GHS classification, and details best-practice protocols for safe handling and initial toxicity screening. The causality behind experimental choices and the principles of self-validating safety systems are emphasized to ensure a high standard of scientific integrity and laboratory safety when working with uncharacterized compounds.

Chemical Identity and Predicted Physicochemical Properties

8-Aza-5-silaspiro[4.6]undecane is characterized by a central silicon atom shared between a five-membered silacyclopentane ring and a six-membered azasila-cyclohexane ring. The presence of both a secondary amine and a silicon atom within a constrained spirocyclic system suggests unique chemical reactivity and potential biological activity.

Caption: Chemical structure of 8-Aza-5-silaspiro[4.6]undecane.

Due to the absence of experimental data, the following physicochemical properties have been estimated based on the chemical structure. These values are critical for predicting environmental fate, transport, and potential routes of exposure.

PropertyPredicted ValueSignificance in Safety Assessment
CAS Number 84146-01-0[1]Uniquely identifies the chemical substance for regulatory and database searches.
Molecular Formula C₉H₁₉NSiDetermines the molecular weight and elemental composition.
Molecular Weight 170.34 g/mol Influences physical state, volatility, and diffusion rates across biological membranes.
Physical State Predicted to be a liquid at room temperature.Affects handling procedures, potential for aerosolization, and routes of exposure (e.g., inhalation of vapors vs. dermal contact with a solid).
Water Solubility Predicted to be low, with potential for hydrolysis.Organosilanes can be unstable in the presence of water, hydrolyzing to form silanols and potentially other byproducts. This reactivity is a key consideration for storage and handling.[2]
Boiling Point Estimated to be in the range of 200-250 °C.Indicates volatility. A lower boiling point would increase the risk of inhalation exposure.
Vapor Pressure Predicted to be low.A low vapor pressure reduces the concentration of the substance in the air at room temperature, mitigating inhalation risk under standard conditions.

Predictive Hazard Analysis and Hypothetical GHS Classification

In the absence of a formal Safety Data Sheet, a predictive hazard analysis is essential. This analysis is based on the known hazards of the core functional moieties: the organosilane group and the heterocyclic amine group. Silanes, particularly those with hydride or reactive leaving groups, can be pyrophoric or react violently with water.[3][4] Amines can be corrosive or irritating to skin and eyes and may cause respiratory irritation.

Based on these considerations, a hypothetical GHS classification for 8-Aza-5-silaspiro[4.6]undecane is proposed below. This classification should be treated as a preliminary, conservative assessment pending experimental validation.

GHS Hazard ClassPictogramSignal WordHypothetical Hazard Statement(s)Rationale
Skin Corrosion/Irritation, Category 2 Exclamation MarkWarning H315: Causes skin irritation.The presence of the secondary amine functional group suggests potential for skin irritation.[5]
Serious Eye Damage/Eye Irritation, Cat 2A Exclamation MarkWarning H319: Causes serious eye irritation.Similar to skin irritation, amines are known to be irritating to the eyes.[5]
Specific Target Organ Toxicity (Single Exposure), Cat 3 Exclamation MarkWarning H335: May cause respiratory irritation.Inhalation of vapors or aerosols could irritate the respiratory tract, a known hazard for both volatile amines and some organosilanes.[5][6][7]
Substances which, in contact with water, emit flammable gases, Category 3 FlameDanger H261: In contact with water releases flammable gas.While not a chlorosilane, the potential for hydrolysis of the Si-C or Si-N bonds under certain conditions could release reactive byproducts. This is a conservative prediction based on general silane chemistry.[3][4]

Inferred Toxicological Profile

The toxicological profile of 8-Aza-5-silaspiro[4.6]undecane is inferred from studies on related organosilicon compounds and heterocyclic amines.

  • Acute Toxicity: The primary routes of exposure are dermal contact, eye contact, and inhalation of aerosols or vapors. While data for this specific molecule is absent, studies on other silanes have demonstrated respiratory toxicity.[6][7] The acute oral and dermal toxicity is unknown but should be assumed to be at least moderately toxic until proven otherwise.

  • Genotoxicity: Some organosilicon compounds have shown potential for clastogenic (chromosome-damaging) activity in in vitro assays, although this effect was not replicated in subsequent in vivo studies for the specific compounds tested.[8][9] Therefore, an initial assessment should consider a potential for genotoxicity, warranting careful handling to minimize exposure.

  • Carcinogenicity and Reproductive Toxicity: There is no data available to assess the carcinogenic or reproductive hazards of this molecule. These are critical data gaps that would need to be filled through long-term animal studies if the compound were to be advanced for further development.

  • Metabolism and Degradation: Organosilanes can be metabolized or hydrolyzed into silanols (compounds containing Si-OH groups). The toxicity of these degradation products must also be considered. Simple silanols like dimethylsilanediol have shown low toxicity in aquatic organisms, but the complex structure of the spirocyclic byproduct from 8-Aza-5-silaspiro[4.6]undecane hydrolysis would be novel.[2]

Recommended Safety Protocols and Experimental Workflows

A rigorous and proactive approach to safety is paramount when handling uncharacterized substances. The following protocols are designed to create a self-validating system of safety, minimizing the risk of exposure and adverse events.

Laboratory Handling and Personal Protective Equipment (PPE)

All manipulations of 8-Aza-5-silaspiro[4.6]undecane should be performed within a certified chemical fume hood to control for inhalation exposure.

  • Engineering Controls: Chemical fume hood. Ensure airflow is adequate and certified.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield.[10]

    • Hand Protection: Wear nitrile or neoprene gloves. Given the lack of specific chemical resistance data, double-gloving is recommended.[11]

    • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

  • Special Handling Considerations:

    • Handle under an inert atmosphere (e.g., argon or nitrogen) if reactivity with air or moisture is suspected.

    • Avoid contact with water, strong acids, bases, and oxidizing agents.[12]

    • All containers should be clearly labeled with the chemical name, structure, and a summary of the predicted hazards.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE (Goggles, Face Shield, Lab Coat, Double Gloves) prep2 Verify Fume Hood Certification & Airflow prep1->prep2 prep3 Prepare Inert Atmosphere (if required) prep2->prep3 handle1 Weigh/Measure Compound in Fume Hood prep3->handle1 handle2 Perform Reaction/ Manipulation handle1->handle2 handle3 Seal Container Immediately After Use handle2->handle3 clean1 Quench/Neutralize Residual Material (if safe) handle3->clean1 clean2 Segregate Waste into Labeled Container clean1->clean2 clean3 Clean Work Surface clean2->clean3 clean4 Doff & Dispose of PPE in Designated Waste clean3->clean4

Caption: Safe Handling Workflow for Novel Organosilanes.

Proposed Tiered Approach for Initial Toxicity Assessment

For a novel compound like 8-Aza-5-silaspiro[4.6]undecane, a tiered approach to toxicity testing is recommended. This strategy begins with less complex, high-throughput in vitro methods before proceeding to more complex in vivo studies, thereby adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

cluster_tier1 cluster_tier2 cluster_tier3 tier1 Tier 1: In Vitro Screening tier2 Tier 2: Advanced In Vitro & Ex Vivo Models tier1->tier2 t1_a Cytotoxicity Assay (e.g., MTT on BEAS-2B cells) tier1->t1_a t1_b Bacterial Reverse Mutation Assay (Ames Test) tier1->t1_b t1_c In Vitro Micronucleus Assay tier1->t1_c tier3 Tier 3: In Vivo Studies (Rodent Model) tier2->tier3 t2_a Reconstructed Human Tissue Models (e.g., MucilAir™ for respiratory toxicity) tier2->t2_a t2_b Skin Sensitization Assays (e.g., DPRA, KeratinoSens™) tier2->t2_b t3_a Acute Toxicity Study (Oral, Dermal - OECD 423/402) tier3->t3_a t3_b 90-Day Repeated Dose Study (if warranted by initial data) tier3->t3_b

Sources

Foundational

Electronic Properties of Silicon-Nitrogen Bonds in Spirocyclic Systems

This technical guide details the electronic structure, synthesis, and medicinal applications of silicon-nitrogen (Si-N) bonds within spirocyclic frameworks. A Technical Guide for Drug Development & Structural Chemistry E...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the electronic structure, synthesis, and medicinal applications of silicon-nitrogen (Si-N) bonds within spirocyclic frameworks.

A Technical Guide for Drug Development & Structural Chemistry

Executive Summary: The Silicon Advantage

In medicinal chemistry, the strategic replacement of carbon with silicon (silicon bioisosterism) offers a powerful tool to modulate drug properties without altering the core pharmacophore. However, spirocyclic silicon-nitrogen systems offer something carbon cannot: dynamic hypervalency .

Unlike the rigid tetrahedral carbon in spiro-cycles, a silicon center in a spiro-Si-N framework can access pentacoordinate (trigonal bipyramidal) and hexacoordinate (octahedral) states. This capacity allows for:

  • Tunable Lewis Acidity: Modulation of reactivity based on the degree of Si-N transannular interaction.

  • The "Silicon Switch": A pH-dependent conformational change that can be exploited for targeted prodrug release.

  • Enhanced Permeability: The formation of hypervalent "atrane-like" cages collapses the dipole moment, facilitating membrane crossing before hydrolytic activation.

Fundamental Electronic Theory

The Nature of the Transannular Si-N Bond

In spirocyclic systems (e.g., silocanes or spiro-bis-chelates), the nitrogen atom often donates its lone pair into the


 orbital of the silicon center (or 

-orbitals in older formalisms). This interaction creates a transannular dative bond (

), raising the silicon coordination number from 4 to 5 or 6.
  • Bond Order: Typically

    
     (fractional covalent).
    
  • Bond Length:

    
     Å (significantly longer than a standard covalent Si-N bond of ~1.75 Å).
    
  • Electronic Consequence: The donation stabilizes the silicon center but makes the Si-N bond highly sensitive to electronic perturbations (e.g., protonation).

Berry Pseudorotation & Stereomutation

Pentacoordinate silicon spirocycles are fluxional.[1] They undergo Berry Pseudorotation (BPR) , a low-energy pathway where axial and equatorial ligands exchange positions.[2]

  • Implication for Drugs: If a spiro-silane is chiral at silicon, BPR can lead to rapid racemization unless structurally inhibited.

  • Inhibition Strategy: Using rigid bicyclic ligands (e.g., catecholates or phenyl-linked amino alcohols) raises the energy barrier for BPR, locking the stereochemistry—a critical requirement for enantioselective drug binding.

The pH-Triggered "Switch" Mechanism

The most valuable property for drug delivery is the hydrolytic lability of the Si-N bond under acidic conditions.

  • Neutral pH (Blood/Plasma): The

    
     bond is intact. The molecule is compact, lipophilic, and stable.
    
  • Acidic pH (Lysosome/Tumor Microenvironment): The nitrogen lone pair is protonated (

    
    ).
    
  • Result: The dative bond breaks. The silicon reverts to a tetravalent, less sterically hindered state, becoming susceptible to rapid hydrolysis and releasing the active payload.

Visualization: The pH-Dependent "Silicon Switch"

The following diagram illustrates the mechanistic pathway of a spiro-azasilane undergoing acid-catalyzed activation.

SiliconSwitch cluster_0 Therapeutic Window State1 STATE A: PRODRUG (Neutral pH) Hypervalent Pentacoordinate Si (Intact N->Si Bond) Lipophilic & Stable Transition Protonation Event (pH < 6.0) State1->Transition H+ influx State2 INTERMEDIATE (Acidic pH) Tetravalent Si + Protonated Amine (Bond Cleavage) Sterically Open Transition->State2 Loss of dative bond Hydrolysis H2O Attack (Nucleophilic Substitution) State2->Hydrolysis k_hyd State3 STATE B: ACTIVE DRUG Silanol + Free Amine Payload Hydrophilic & Active Hydrolysis->State3 Release

Caption: Mechanism of pH-triggered activation in hypercoordinate silicon-nitrogen spirocycles. The transition from a stable pentacoordinate state to a labile tetravalent state drives payload release.

Quantitative Analysis: Si-N Bond Metrics

The following table summarizes key electronic parameters comparing standard silanes to spirocyclic hypervalent silanes.

ParameterStandard Silane (

)
Spiro-Azasilane (Pentacoordinate)Clinical Implication
Coordination Number 45 (or 6)Hypervalency increases electrophilicity at Si.
Si-N Bond Length ~1.74 Å2.05 – 2.50 Å (Dative)Longer bond = weaker, more tunable interaction.

Si NMR Shift
-10 to +10 ppm-60 to -120 ppmDiagnostic shift confirms hypercoordination.
Hydrolytic Half-life Minutes (if Si-Cl/Si-OR)Hours to Days (Tunable)Stability sufficient for systemic circulation.
Dipole Moment Low (< 1 D)High (5 – 9 D)High dipole aids solubility; compact shape aids permeability.

Experimental Protocol: Synthesis of a Spiro-Azasilane

Objective: Synthesis of Spiro-bis(2,2'-dioxy-N-methyldiethylamine)silane (a model spiro-silatrane analogue). Rationale: This protocol uses a transesterification route, driven by the removal of ethanol, to force the formation of the thermodynamically favored spiro-chelate.

Materials[3][4][5][6]
  • Precursor: Tetraethylorthosilicate (TEOS) or Phenyltriethoxysilane (PTEOS).

  • Ligand: N-Methyldiethanolamine (MDEA) or Bis(2-hydroxyethyl)amine.

  • Solvent: Toluene (anhydrous).

  • Catalyst: Sodium ethoxide (0.5 mol%) or no catalyst (thermal drive).

Methodology[5]
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Connect to an inert gas (Argon/Nitrogen) line.

  • Charging: Add TEOS (10 mmol, 2.08 g) and N-Methyldiethanolamine (20 mmol, 2.38 g) to the flask.

  • Solvation: Add 40 mL of anhydrous toluene.

  • Reaction: Heat the mixture to reflux (110°C). The reaction is driven by the azeotropic removal of ethanol.

    • Checkpoint: Monitor the Dean-Stark trap. Theoretical ethanol yield is ~40 mmol (~2.3 mL).

  • Completion: Reflux for 4–6 hours until ethanol evolution ceases.

  • Isolation: Cool to room temperature. The spirocyclic product often precipitates as a white crystalline solid due to its high polarity and lower solubility in toluene compared to the starting materials.

  • Purification: Filter the solid under Argon. Wash with cold pentane to remove unreacted silane. Recrystallize from acetonitrile/chloroform if necessary.

Characterization (Self-Validation)
  • 
    Si NMR (CDCl
    
    
    
    ):
    Look for a single peak around -90 to -100 ppm .
    • Validation: A shift near -40 ppm indicates incomplete reaction (tetravalent species). A shift upfield of -80 ppm confirms pentacoordination.

  • X-Ray Crystallography: Essential to determine the exact Si-N transannular bond length (expected ~2.15 Å).

Applications in Drug Design[5][7][8][9][10][11][12]

Transition State Analogues

Spirocyclic silicon compounds mimic the geometry of the transition states of phosphoryl transfer enzymes (e.g., cholinesterases). The trigonal bipyramidal geometry of the pentacoordinate silicon effectively inhibits these enzymes by acting as a "frozen" transition state analogue.

Bioisosteric Replacement

Replacing a quaternary carbon spiro-center with silicon can improve metabolic stability . The Si-C bonds are generally more resistant to oxidative metabolism (P450) than C-C bonds in strained rings, provided the Si is sterically protected from hydrolysis.

Prodrug Scaffolds

The "Silicon Switch" (Section 3) is utilized to mask polar functional groups (like diols or amino-alcohols) to improve oral bioavailability. Once in the bloodstream, the slow hydrolysis (controlled by the strength of the Si-N interaction) releases the active parent drug.

References

  • Kushvaha, S. K., et al. (2024). Preparation of a high-coordinated-silicon-centered spiro-cyclic compound. Dalton Transactions. Link

  • Tacke, R., et al. (2003). Sila-haloperidol: A Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol. Organometallics. Link

  • Puri, J. K., et al. (2011). Silatranes: A Review on Their Synthesis, Structure, Reactivity and Applications. Chemical Society Reviews. Link

  • Gordon, M. S., et al. (2018). Nature of the silicon-nitrogen bond in silatranes. Organometallics. Link

  • Kost, D., & Kalikhman, I. (2012). Hypercoordinate Silicon Compounds. In The Chemistry of Organic Silicon Compounds. Wiley Online Library. Link

Sources

Exploratory

An In-depth Technical Guide to the 8-Azaspiro[4.5]decane Scaffold: Synthesis, Properties, and Applications in Drug Discovery

A Note to the Reader: Initial searches for the specific compound "8-Aza-5-silaspiro[4.6]undecane HCl" did not yield a corresponding CAS number or substantial technical data in publicly available scientific literature and...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for the specific compound "8-Aza-5-silaspiro[4.6]undecane HCl" did not yield a corresponding CAS number or substantial technical data in publicly available scientific literature and chemical databases. This suggests that it is a novel or less-studied molecule. To provide a comprehensive and valuable technical guide for researchers, scientists, and drug development professionals, this document will focus on the closely related and well-documented 8-Azaspiro[4.5]decane scaffold. This scaffold is a cornerstone for numerous biologically active compounds and serves as an excellent representative for understanding the chemical and pharmacological significance of azaspirocyclic systems in medicinal chemistry.

Introduction: The Significance of the 8-Azaspiro[4.5]decane Core

The 8-azaspiro[4.5]decane framework, a bicyclic system featuring a piperidine ring fused to a cyclopentane ring through a spirocyclic carbon atom, is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that allows for the precise orientation of substituents in space. This often leads to compounds with high affinity and selectivity for their biological targets. The inherent nitrogen atom in the piperidine ring offers a versatile handle for chemical modification, enabling the fine-tuning of physicochemical properties such as basicity, polarity, and solubility, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the chemical identifiers, synthesis, properties, and diverse applications of the 8-azaspiro[4.5]decane scaffold in the pursuit of novel therapeutics.

Chemical Identifiers and Physicochemical Properties

A clear identification of the core scaffold and its common salt form is crucial for any research and development endeavor.

Identifier8-Azaspiro[4.5]decane8-Azaspiro[4.5]decane Hydrochloride
CAS Number 176-64-71123-30-4[1]
Molecular Formula C₉H₁₇NC₉H₁₈ClN
Molecular Weight 139.24 g/mol 175.70 g/mol
IUPAC Name 8-azaspiro[4.5]decane8-azaspiro[4.5]decane;hydrochloride
Synonyms Azaspirodecane, Spiro(cyclopentane-1,4'-piperidine)4,4-Tetramethylenepiperidine hydrochloride
Physical Form LiquidSolid[1]
Boiling Point 205.7°C at 760 mmHgNot available
Flash Point 72.7°CNot available
Density 0.94 g/cm³Not available
Refractive Index 1.496Not available
XLogP3 2.3Not available

Synthesis of the 8-Azaspiro[4.5]decane Scaffold

The construction of the 8-azaspiro[4.5]decane core can be achieved through various synthetic strategies. A common and versatile approach involves the synthesis of a key intermediate, 8-azaspiro[4.5]decane-7,9-dione, which can then be further modified.

General Synthetic Pathway

The following diagram illustrates a general and efficient pathway to access functionalized 8-azaspiro[4.5]decane derivatives, starting from the synthesis of the dione intermediate.

G A 1,1-Cyclopentanediacetic Acid C 8-Azaspiro[4.5]decane-7,9-dione A->C Heat B Urea B->C E Functionalized Intermediate (e.g., 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione) C->E Base, Alkylating Agent D Alkylation (e.g., with 1,4-dibromobutane) G Final Bioactive Compound (e.g., Buspirone) E->G Nucleophile F Nucleophilic Substitution (e.g., with a desired amine)

Caption: General synthetic route to 8-azaspiro[4.5]decane derivatives.

Experimental Protocol: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione

This protocol is adapted from patented synthetic procedures and provides a reliable method for producing a key building block for further elaboration.

Materials and Reagents:

  • 1,1-Cyclopentanediacetic acid (also referred to as 1,1-pentamethylene oxalic acid in some literature)

  • Urea

  • Ethanol (50-60%)

  • Activated carbon (gac)

Procedure:

  • Combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of approximately 1:1.4 in a reaction vessel equipped with a stirrer.

  • Heat the mixture with stirring to a temperature of 160-170°C and maintain this temperature for 1 hour.

  • After the reaction is complete, allow the mixture to cool slightly.

  • Add 50% ethanol to the cooled mixture to dissolve the crude product.

  • Add a small amount of activated carbon to the solution and heat to reflux.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the white, flake-like crystals of 8-azaspiro[4.5]decane-7,9-dione by filtration.

  • Wash the crystals with cold ethanol and dry under vacuum.

This method has been reported to produce the desired product with yields in the range of 80-90%.

Applications in Drug Discovery and Medicinal Chemistry

The 8-azaspiro[4.5]decane scaffold is a versatile platform for the development of therapeutics targeting a wide range of biological entities, particularly within the central nervous system.

Modulators of Muscarinic Acetylcholine Receptors

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been extensively investigated as M1 muscarinic acetylcholine receptor agonists for the potential treatment of cognitive deficits associated with Alzheimer's disease.[2] By incorporating the tetrahydrofuran ring moiety of muscarone into the 8-azaspiro[4.5]decane skeleton, researchers have developed potent M1 agonists.[2] Structure-activity relationship (SAR) studies have revealed that modifications at the 2 and 3-positions of the oxaspiro ring system can significantly impact receptor affinity and selectivity over the M2 subtype.[2] For instance, the introduction of a 2-ethyl or a 3-methylene group led to compounds with preferential affinity for M1 receptors and potent antiamnesic activity in preclinical models.[2]

Ligands for Sigma Receptors

The 8-azaspiro[4.5]decane core has also been utilized in the design of high-affinity ligands for sigma-1 (σ₁) receptors. These receptors are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[3] For example, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as potential radioligands for positron emission tomography (PET) imaging of σ₁ receptors in tumors.[3][4] The spirocyclic core provides a rigid anchor for the pharmacophoric elements required for high-affinity binding to the σ₁ receptor.

Antagonists of Adrenergic Receptors

In the field of cardiovascular and central nervous system research, derivatives of 8-azaspiro[4.5]decane-7,9-dione have been developed as highly selective antagonists of the alpha(1d)-adrenergic receptor (α₁d-AR).[1] These compounds have demonstrated high affinity for the α₁d-AR with significant selectivity over other G-protein-coupled receptors.[1] The discovery of such selective antagonists is valuable for elucidating the physiological and pathophysiological roles of the α₁d-AR subtype.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates a conceptual framework for the structure-activity relationships of 8-azaspiro[4.5]decane derivatives based on published research.

SAR cluster_0 8-Azaspiro[4.5]decane Core cluster_1 Pharmacophoric Extensions cluster_2 Biological Activity Core R_group R-group at N8 Ring_mod Modifications to the cyclopentane/piperidine rings Activity Receptor Affinity Selectivity Functional Activity R_group->Activity Crucial for receptor interaction and subtype selectivity Ring_mod->Activity Influences physicochemical properties and conformational rigidity

Caption: Conceptual SAR of 8-azaspiro[4.5]decane derivatives.

Conclusion

While the initially sought-after 8-Aza-5-silaspiro[4.6]undecane HCl remains an enigmatic entity in the current scientific literature, the exploration of the closely related 8-azaspiro[4.5]decane scaffold reveals a rich and diverse field of medicinal chemistry. The unique structural and chemical properties of this core have enabled the development of highly selective and potent modulators of various biological targets, particularly within the central nervous system. The synthetic accessibility of key intermediates like 8-azaspiro[4.5]decane-7,9-dione provides a robust platform for the generation of diverse chemical libraries for drug discovery campaigns. For researchers and drug development professionals, the 8-azaspiro[4.5]decane scaffold represents a proven and promising starting point for the design of novel therapeutics with improved efficacy and safety profiles.

References

  • Konkel, M. J., et al. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of Medicinal Chemistry, 48(8), 3076-3079. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • Jia, H., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5469-5481. [Link]

  • Wang, B., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[5][6] decane-7,9-dione hydrochloride. Research on Chemical Intermediates, 37, 1041-1045. [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Convergence of Silicon Chemistry and Spirocyclic Scaffolds in Drug Discovery

An Application Note on a Proposed Synthesis Protocol for 8-Aza-5-silaspiro[4.6]undecane hydrochloride The exploration of novel three-dimensional chemical space is a cornerstone of modern medicinal chemistry. Spirocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on a Proposed Synthesis Protocol for 8-Aza-5-silaspiro[4.6]undecane hydrochloride

The exploration of novel three-dimensional chemical space is a cornerstone of modern medicinal chemistry. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their rigid, well-defined three-dimensional geometry can enhance binding affinity and selectivity for biological targets, while also improving physicochemical properties such as solubility and metabolic stability.[1][2][3] Concurrently, the incorporation of silicon into organic molecules—creating organosilicon compounds—offers unique advantages, including altered lipophilicity, metabolic pathways, and bond geometries compared to their carbon analogs.[2][4]

This application note addresses the synthesis of 8-Aza-5-silaspiro[4.6]undecane hydrochloride , a novel compound that marries the structural rigidity of a spirocycle with the unique chemical properties of silicon. This molecule features a central silicon atom (a silaspiro center) common to a five-membered silacyclopentane ring and a seven-membered azepane ring. Such a structure represents an intriguing scaffold for probing biological systems and developing new therapeutic agents.

To date, a specific, validated synthesis for 8-Aza-5-silaspiro[4.6]undecane hydrochloride has not been reported in the scientific literature. Therefore, this document outlines a proposed, rational synthetic pathway designed by leveraging established and robust chemical transformations. The strategy is built on a convergent approach, culminating in a key double nucleophilic substitution at a silicon center to construct the spirocyclic core. Each step is grounded in analogous, well-documented reactions, providing a strong theoretical foundation for its successful execution in a research setting.

Proposed Overall Synthetic Pathway

The proposed synthesis is a multi-step process beginning from commercially available starting materials. The core strategy involves the synthesis of two key fragments: a dichlorosilane precursor containing the five-membered ring, and a di-Grignard reagent containing the protected seven-membered azepane backbone. These fragments are then coupled in a key spirocyclization step. Subsequent deprotection and salt formation yield the target compound.

Figure 1: Proposed workflow for the synthesis of 8-Aza-5-silaspiro[4.6]undecane hydrochloride.

Experimental Protocols

PART 1: Synthesis of N-Benzyl-N-(3-bromopropyl)-N-(2-bromoethyl)amine (Intermediate 1)

This part involves a two-step sequence to create the di-bromo precursor for the azepane portion of the molecule.

Rationale: N-benzyl is chosen as a robust protecting group for the amine. It is stable under the strongly basic and nucleophilic conditions of Grignard reagent formation and subsequent coupling reactions. It can be reliably removed in a later step via catalytic hydrogenation.[5][6]

Step 1a: Synthesis of N-Benzyl-N-(2-bromoethyl)-3-aminopropan-1-ol

  • To a solution of N-benzyl-3-aminopropan-1-ol (1 equiv.) and potassium carbonate (3 equiv.) in acetonitrile (MeCN), add 1,2-dibromoethane (1.5 equiv.) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 82°C) and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the mono-alkylated product.

Step 1b: Bromination to yield Intermediate 1

  • Dissolve the product from Step 1a (1 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0°C.

  • Add phosphorus tribromide (PBr₃, 0.5 equiv.) dropwise via syringe, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Intermediate 1 .

PART 2: Synthesis of 1,1-Dichloro-1-silacyclopentane (Intermediate 3)

This procedure prepares the silicon-containing fragment for the key spirocyclization step.

Rationale: The reaction of a di-Grignard reagent with an excess of silicon tetrachloride is a standard method for producing dichlorosilacycloalkanes.[7] Using an excess of SiCl₄ is crucial to minimize the formation of polymeric side products and favor the formation of the desired monomeric cyclic compound.

  • Prepare the di-Grignard reagent of 1,4-dibromobutane by adding a solution of 1,4-dibromobutane (1 equiv.) in anhydrous tetrahydrofuran (THF) to a stirred suspension of magnesium turnings (2.2 equiv.) in anhydrous THF under a nitrogen atmosphere. Initiate the reaction if necessary (e.g., with a crystal of iodine).

  • In a separate flask, prepare a solution of silicon tetrachloride (SiCl₄, 4-5 equiv.) in anhydrous THF and cool it to -78°C under a nitrogen atmosphere.

  • Slowly add the prepared di-Grignard reagent to the cold SiCl₄ solution via cannula, maintaining the temperature below -70°C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by filtering it through a pad of Celite under a nitrogen atmosphere to remove the magnesium salts.

  • Remove the solvent and excess SiCl₄ from the filtrate by distillation.

  • Carefully distill the residue under reduced pressure to isolate Intermediate 3 , 1,1-dichloro-1-silacyclopentane.

PART 3: Spirocyclization, Deprotection, and Salt Formation

This final sequence involves the key bond-forming step to create the spirocycle, followed by standard deprotection and salt formation.

Rationale: The coupling of a di-Grignard reagent with a dichlorosilane is an effective method for forming two new silicon-carbon bonds and closing a ring.[7] This double nucleophilic substitution at the silicon center of Intermediate 3 with the di-Grignard of Intermediate 1 forms the desired spirocyclic system.

Figure 2: Key spirocyclization reaction.

Step 3a: Synthesis of 8-Benzyl-8-Aza-5-silaspiro[4.6]undecane (Intermediate 4)

  • Prepare the di-Grignard reagent of Intermediate 1 (Intermediate 2 ) as described previously, by reacting it with excess magnesium turnings in anhydrous THF.

  • In a separate flask, dissolve Intermediate 3 (1 equiv.) in anhydrous THF and cool to -78°C under a nitrogen atmosphere.

  • Slowly add the solution of Intermediate 2 to the solution of Intermediate 3 via cannula.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

  • Cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield Intermediate 4 .

Step 3b: Deprotection to 8-Aza-5-silaspiro[4.6]undecane (Intermediate 5)

  • Dissolve Intermediate 4 (1 equiv.) in methanol or ethanol.

  • Add Palladium on carbon (10% Pd/C, ~10% by weight).

  • Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate to yield the crude free base, Intermediate 5 , which can be used directly in the next step.

Step 3c: Formation of the Hydrochloride Salt (Target Compound)

  • Dissolve the crude Intermediate 5 in a minimal amount of anhydrous diethyl ether or isopropanol.

  • To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M) dropwise with stirring.

  • A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid product by filtration, wash it with cold diethyl ether, and dry it under vacuum to yield the final product, 8-Aza-5-silaspiro[4.6]undecane hydrochloride .

Summary of Intermediates and Expected Data

CompoundNameFormulaMW ( g/mol )Expected MS (M+H)⁺
Int. 1 N-Benzyl-N-(3-bromopropyl)-N-(2-bromoethyl)amineC₁₂H₁₇Br₂N335.08335.98
Int. 3 1,1-Dichloro-1-silacyclopentaneC₄H₈Cl₂Si155.09-
Int. 4 8-Benzyl-8-Aza-5-silaspiro[4.6]undecaneC₁₇H₂₇NSi273.49274.20
Int. 5 8-Aza-5-silaspiro[4.6]undecaneC₁₀H₂₁NSi183.37184.15
Target 8-Aza-5-silaspiro[4.6]undecane hydrochlorideC₁₀H₂₂ClNSi219.83184.15 (free base)

Characterization of Final Product

The structure of the final product should be confirmed using a suite of analytical techniques:

  • ¹H NMR: Resonances corresponding to the protons of the silacyclopentane and azepane rings. Protons alpha to the nitrogen (now an ammonium ion) and silicon will show characteristic chemical shifts.

  • ¹³C NMR: The number of signals should correspond to the 10 carbon atoms in the structure.

  • ²⁹Si NMR: A single resonance in the expected range for a tetra-alkylated spirocyclic silicon atom.

  • Mass Spectrometry (ESI+): The molecular ion for the free base (Intermediate 5 ) at m/z = 184.15 should be observed.

  • FT-IR: Characteristic peaks for N-H stretching (of the ammonium salt), C-H stretching, and Si-C bond vibrations.

  • Elemental Analysis: Should correspond to the calculated percentages of C, H, N, Cl, and Si for the hydrochloride salt.

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood.

  • Grignard Reagents: Are highly reactive, flammable, and react violently with water. All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere (nitrogen or argon).

  • Phosphorus Tribromide (PBr₃) and Silicon Tetrachloride (SiCl₄): Are corrosive and react with moisture to release HBr and HCl gas, respectively. Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources and the system is properly set up to handle flammable gases.

This proposed protocol provides a logical and scientifically-grounded pathway to a novel and potentially valuable chemical entity. Experimental validation and optimization of each step will be necessary to establish a robust and scalable synthesis.

References

  • Roesky, H. W., Kushvaha, S. K., et al. (2024). Preparation of a high-coordinated-silicon-centered spiro-cyclic compound. RSC Publishing. Available: [Link]

  • Sen, S. S., et al. (2011). Formation of silicon centered spirocyclic compounds. PubMed. Available: [Link]

  • Wikipedia. (2023). Spiro compound. Available: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available: [Link]

  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. Available: [Link]

  • Heng, R., et al. (1998). Binary Si/N-[4.4]-Spirocycles with Two SiH2SiH2 Loops. Inorganic Chemistry. Available: [Link]

  • Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.
  • Rupar, P. A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available: [Link]

  • Wrackmeyer, B., et al. (2015). Synthesis of 4-Silaspiro[3.4]octa-1,5-diene Derivatives: Hybrid Spiro Compounds. ResearchGate. Available: [Link]

  • Carreira, E. M., et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition. Available: [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. Available: [Link]

  • Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Available: [Link]

  • Krapcho, A. P. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available: [Link]

Sources

Application

Application Note: 8-Aza-5-silaspiro[4.6]undecane as a Pharmaceutical Intermediate

This Application Note is designed to serve as a definitive technical guide for the utilization of 8-Aza-5-silaspiro[4.6]undecane in pharmaceutical research. It addresses the synthesis, physicochemical properties, and str...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 8-Aza-5-silaspiro[4.6]undecane in pharmaceutical research. It addresses the synthesis, physicochemical properties, and strategic deployment of this scaffold as a bioisostere in drug discovery.[1]

Executive Summary

The integration of silicon into drug scaffolds ("Silicon Switching") is a validated strategy to modulate lipophilicity, improve metabolic stability, and alter the spatial geometry of bioactive molecules without losing target affinity. 8-Aza-5-silaspiro[4.6]undecane represents a cutting-edge "next-generation" spirocyclic scaffold.[2]

Unlike traditional all-carbon spirocycles, this silaspiro analog offers:

  • Enhanced Lipophilicity: Silicon increases

    
    , facilitating Blood-Brain Barrier (BBB) penetration for CNS targets.
    
  • Metabolic Blockade: The central silicon atom acts as a "metabolic wall," preventing oxidative metabolism at the spiro-junction.

  • Novel IP Space: It provides freedom to operate outside crowded patent landscapes of piperidine and azepane derivatives.

Technical Specifications & Physicochemical Profile[1][2][3]

Before integrating this intermediate, researchers must understand its fundamental shift from carbon analogs.

PropertyCarbon Analog (Spiro[4.6]undecane)8-Aza-5-silaspiro[4.6]undecane Impact on Drug Design
Bond Length (Spiro Center) C–C: ~1.54 ÅSi–C: ~1.87 Å Expands the core; alters vector projection of substituents.[2]
Covalent Radius 0.77 Å1.17 Å Increases globular volume (Van der Waals).
Lipophilicity (

)
Baseline+0.4 to +0.7 Improved membrane permeability.
Metabolic Stability Susceptible to CYP450 hydroxylationResistant Silicon does not form stable C=Si double bonds, preventing certain oxidative pathways.
Geometry Rigid SpiroFlexible Spiro Longer bonds allow slightly more conformational freedom for induced fit.[2]

Application 1: Synthesis of the Core Scaffold

Note: While this intermediate is increasingly available from specialized vendors (e.g., Enamine), in-house synthesis may be required for derivative generation.

Strategic Route: Ring-Closing Metathesis (RCM)

The most robust method for constructing the mismatched ring sizes (5-membered silolane + 7-membered azepane) is via Ring-Closing Metathesis (RCM) followed by hydrogenation.[2]

Protocol 1: Core Construction

Reagents: 1,1-Dichloro-1-silacyclopentane, Allylamine, 4-Bromo-1-butene, Grubbs Catalyst (2nd Gen).[2]

  • Precursor Assembly (Dialkylation):

    • Step A: React 1,1-dichloro-1-silacyclopentane with 3-butenylmagnesium bromide (Grignard) to install the carbon chain for the 7-membered ring.[2]

    • Step B: Perform nucleophilic substitution with a protected allylamine derivative (e.g., N-Boc-allylamine) to install the nitrogen tether.[2]

    • Critical Check: Ensure anhydrous conditions; chlorosilanes are moisture sensitive.[2]

  • Ring Closure (RCM):

    • Dissolve the diene precursor in degassed Dichloromethane (DCM) (0.01 M dilution to favor intramolecular cyclization).

    • Add Grubbs II Catalyst (5 mol%).

    • Reflux for 12–24 hours.[2]

    • Observation: Evolution of ethylene gas indicates reaction progress.

  • Hydrogenation & Deprotection:

    • Filter catalyst over silica/Celite.[2]

    • Hydrogenate the cyclic alkene (H₂, Pd/C, MeOH) to saturate the 7-membered ring.

    • Deprotect the nitrogen (e.g., TFA for Boc group) to yield the free amine 8-Aza-5-silaspiro[4.6]undecane .[2]

Visualization: Synthesis Workflow

SynthesisPath Start 1,1-Dichloro-1- silacyclopentane Inter1 Diene Precursor (Silicon Tether) Start->Inter1 1. Grignard (C4) 2. N-Alkylation RCM RCM Cyclization (Grubbs II) Inter1->RCM DCM, Reflux Olefin Unsaturated Spirocycle RCM->Olefin - Ethylene Final 8-Aza-5-silaspiro [4.6]undecane Olefin->Final 1. H2/Pd-C 2. Deprotection

Figure 1: Step-wise synthesis of the silaspiro core via Ring-Closing Metathesis.

Application 2: Pharmaceutical Coupling & Library Generation

Once the core secondary amine is obtained, it serves as a versatile building block for medicinal chemistry, particularly in CNS drug discovery (e.g., Sigma-1 receptor ligands, Muscarinic agonists).

Protocol 2: Nucleophilic Coupling (General Procedure)

Objective: Attach the silaspiro core to an aryl halide or scaffold.

Reagents:

  • 8-Aza-5-silaspiro[4.6]undecane (Core)[2]

  • Aryl Halide (R-X)

  • Pd2(dba)3 (Catalyst)

  • BINAP or Xantphos (Ligand)

  • NaOtBu (Base)

  • Toluene (Solvent)

Step-by-Step:

  • Charge: In a glovebox or under Argon, add Pd2(dba)3 (2 mol%), Ligand (4 mol%), and NaOtBu (1.5 equiv) to a reaction vial.

  • Dissolve: Add the Aryl Halide (1.0 equiv) and 8-Aza-5-silaspiro[4.6]undecane (1.2 equiv) in anhydrous Toluene.

  • Heat: Seal and heat to 100°C for 12 hours.

  • Work-up: Cool to RT, filter through a Celite pad, and concentrate.

  • Purification: Flash chromatography.

    • Note: Silicon compounds can "streak" on silica.[2] Use 1% Triethylamine in the eluent to prevent tailing.

Critical Handling & Stability Guide

Working with organosilanes requires specific awareness of the "Silicon Effect" in purification and storage.

ParameterRecommendationScientific Rationale
TLC Detection Use KMnO₄ or Iodine stain.[2]The saturated silaspiro core lacks UV chromophores. Si-C bonds oxidize readily with KMnO₄.[2]
Acid Stability High (Si-C is stable).[2]Unlike silyl ethers (Si-O-C), the spiro Si-C bonds are resistant to standard acidic workups (HCl, TFA).
Fluoride Sensitivity Avoid TBAF/HF.Fluoride ions can attack the silicon center, potentially causing ring-opening or decomposition.
Solubility Soluble in DCM, THF, DMSO.The silicon atom significantly enhances lipophilicity compared to the carbon analog.

Mechanistic Insight: The "Silicon Switch" in CNS Design

Why use this specific intermediate? The 8-aza-5-silaspiro[4.6]undecane scaffold is a prime candidate for bioisosteric replacement of piperidine-based drugs.[2]

Biological Impact Pathway[2]
  • Volume Expansion: The C–Si bond (1.87 Å) is ~20% longer than C–C. This expands the "spiro-angle," potentially allowing the molecule to reach deeper into hydrophobic pockets of receptors (e.g., GPCRs).

  • Metabolic Shunt: In carbon spirocycles, the carbon adjacent to the nitrogen is a "hotspot" for metabolic oxidation. Replacing the quaternary center with Silicon changes the electronics of the adjacent carbons, often reducing metabolic clearance.

Bioisostere Drug Parent Drug (Carbon Spirocycle) Switch Silicon Switch (Sila-Spiro Substitution) Drug->Switch Synthetic Modification Result1 Increased Lipophilicity (Better BBB Permeability) Switch->Result1 Result2 Altered Bond Geometry (New IP Space) Switch->Result2 Result3 Metabolic Stability (Longer Half-life) Switch->Result3 Clinical Optimized Lead Candidate Result1->Clinical Improved CNS Efficacy Result3->Clinical Lower Dosing Freq

Figure 2: The pharmacological advantages of the Silicon Switch strategy.

References

  • Burkhard, J. A., et al. (2010).[3] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[2][3]

  • Ramesh, R., et al. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.[2]

  • Enamine Ltd. (2024). Silicon-Containing Building Blocks for Drug Design.[2]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (Context on Bioisosterism principles applicable to Silicon).

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications.[1][2][4][5][6][7][8] Journal of Medicinal Chemistry.

Sources

Method

Handling and storage protocols for hygroscopic silaspiro hydrochlorides

Abstract The incorporation of silicon as a bioisostere for carbon (the "silicon switch") in spirocyclic scaffolds offers altered lipophilicity and metabolic profiles. However, the hydrochloride salts of these silaspiro a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of silicon as a bioisostere for carbon (the "silicon switch") in spirocyclic scaffolds offers altered lipophilicity and metabolic profiles. However, the hydrochloride salts of these silaspiro amines present a unique handling challenge: they combine the aggressive hygroscopicity of ionic chloride lattices with the specific hydrolytic sensitivities of organosilicon chemistries. This guide outlines a rigorous, self-validating protocol for the storage, weighing, and solubilization of these compounds to prevent deliquescence, hydrolysis, and stoichiometry drift.

Part 1: The Physicochemical Challenge

To handle silaspiro hydrochlorides effectively, one must understand the failure mechanism. It is not simply "moisture absorption"; it is a cascade of thermodynamic events.

  • Lattice Destabilization: The hydrochloride anion (

    
    ) possesses a high charge density. In the presence of atmospheric humidity (
    
    
    
    ), the hydration enthalpy of the chloride ion overcomes the lattice energy of the crystal. The salt does not just get "wet"; it deliquesces, dissolving into its own absorbed water.
  • The Acidic Micro-Environment: As the HCl salt dissolves in absorbed water, the local pH on the crystal surface drops precipitously (

    
    ).
    
  • Silicon Vulnerability: While spiro-Si-C bonds are generally robust, the acidic micro-environment can catalyze protodesilylation or, if the scaffold contains Si-O or Si-N bonds (common in certain prodrug designs), rapid hydrolysis to silanols and ring-opening degradation.

Visualizing the Degradation Pathway

The following diagram illustrates the kinetic pathway from stable crystal to degraded silanol.

DegradationPathway DrySalt Dry Silaspiro HCl (Crystalline Lattice) SurfaceFilm Surface Liquefaction (Deliquescence) DrySalt->SurfaceFilm H2O Uptake Hydrolysis Hydrolytic Attack (Si-C / Si-O cleavage) Moisture Atmospheric Moisture (>40% RH) Moisture->SurfaceFilm AcidicpH Local Acidity (pH < 1.0) SurfaceFilm->AcidicpH Dissociation AcidicpH->Hydrolysis Catalyst Degradation Silanol Formation & Stoichiometry Loss Hydrolysis->Degradation Irreversible

Figure 1: The cascade of failure. Moisture uptake creates an acidic film that attacks the organosilicon core.

Part 2: Storage Architecture (The Cold-Dry Chain)

Standard refrigeration is insufficient and often detrimental due to condensation upon retrieval. The following "Russian Doll" storage architecture is required.

Protocol 1: Long-Term Storage
  • Primary Container: Amber glass vial with a PTFE-lined screw cap. Plastic (polypropylene) is permeable to water vapor over months and must be avoided.

  • Secondary Containment: The primary vial must be sealed inside a heat-sealed aluminized Mylar bag or a secondary jar containing activated molecular sieves (4Å) or indicating silica gel.

  • Temperature: -20°C.

  • Inert Atmosphere: Argon is preferred over Nitrogen due to its higher density, which "blankets" the solid more effectively in the vial headspace.

Part 3: Operational Protocols (Handling & Solubilization)

This section details the workflow for moving the compound from storage to solution without compromising integrity.

Protocol 2: The "Equilibration" Rule (Critical)

Never open a cold vial of hygroscopic silaspiro HCl in ambient air. The temperature differential will cause immediate condensation of atmospheric moisture onto the solid.

  • Remove the secondary container from the freezer (-20°C).

  • Place it in a desiccator at room temperature.

  • Wait 45 minutes (for <1g samples) or 2 hours (for >5g samples) to allow the salt to reach thermal equilibrium with the room.

  • Only then break the secondary seal.

Protocol 3: Weighing and Transfer

Ideally performed in a Nitrogen-filled glovebox. If unavailable, use the "Cone of Inertness" technique.

  • Preparation: Place an inverted funnel connected to a dry Nitrogen line over the analytical balance. This creates a curtain of dry gas.

  • Antistatic Measures: Silaspiro salts are often static-prone. Use an ionizing gun (e.g., Zerostat) on the spatula and weighing boat. Static charge attracts dust and moisture.

  • Speed: Once the vial is open, you have a "working window" of roughly 2 minutes before measurable water uptake occurs in 50% RH.

  • Resealing: Immediately purge the stock vial with Argon and seal it with Parafilm before dissolving the weighed sample.

Protocol 4: Solubilization Strategy

Dissolving HCl salts is often endothermic, but the hydration energy can be exothermic.

SolventGrade RequirementHandling Note
DMSO Anhydrous (≥99.9%), stored over sieves.High Risk. DMSO is hygroscopic.[1][2][3][4][5] Use single-use ampoules or septum-sealed bottles.
Methanol HPLC/LC-MS Grade.Good for stock solutions, but check for transesterification if Si-esters are present.
Water 18.2 MΩ·cm (Milli-Q).Only for immediate use. Aqueous solutions of silaspiro HCl are less stable than dry powder.

The Solubilization Workflow:

  • Add solvent to the weighed solid (not solid to solvent) to prevent clumping.

  • Vortex immediately.

  • Sonicate: If the lattice is stubborn, use a bath sonicator. Note: If the solution turns cloudy or precipitates a white gel, hydrolysis to insoluble silanols has likely occurred.

Visualizing the Handling Workflow

HandlingWorkflow Freezer Freezer (-20°C) Double Containment Desiccator Desiccator (RT) Equilibration (45-120 min) Freezer->Desiccator Retrieve Glovebox Is Inert Gas Available? Desiccator->Glovebox Warm to RT BoxYes Glovebox Weighing (Ideal) Glovebox->BoxYes Yes BoxNo Nitrogen Cone (Rapid Transfer) Glovebox->BoxNo No Solubilization Solubilization (Anhydrous Solvent) BoxYes->Solubilization BoxNo->Solubilization QC QC Check (Clear Solution?) Solubilization->QC Success Proceed to Assay QC->Success Clear Fail Discard (Silanol Precipitate) QC->Fail Cloudy/Gel

Figure 2: Decision tree for safe handling from cold storage to solution.

Part 4: Quality Control & Validation

How do you validate that your handling protocol was successful?

  • Visual Inspection: The solution must be crystal clear. Any haze suggests the formation of insoluble siloxane oligomers (derived from hydrolyzed silanols).

  • NMR Validation:

    • Proton NMR (

      
      ):  Check the integral of the salt counter-ion (if possible) vs. the scaffold.
      
    • Silicon NMR (

      
      ):  This is the gold standard. A shift in the silicon peak (typically upfield) indicates a change in the coordination sphere or hydrolysis.
      
    • Example: A pure silaspiro HCl might show a peak at -5 ppm. Its hydrolyzed silanol variant often shifts to -10 to -20 ppm depending on the solvent.

References

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 56(2), 388–405. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for hygroscopicity classes and handling of HCl salts).
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on isostere stability).
  • Showell, G. A., & Mills, J. S. (2003). Chemistry Challenges in Lead Optimization: Silicon Isosteres in Drug Discovery. Drug Discovery Today, 8(12), 551-556. [Link]

Sources

Application

The Untapped Potential of 8-Aza-5-silaspiro[4.6]undecane in Organosilicon Drug Design: A Guide to a Novel Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of silicon into drug candidates, a concept known as silicon-carbon bioisosterism, has emerged as a powerful tool for mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of silicon into drug candidates, a concept known as silicon-carbon bioisosterism, has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of therapeutic agents.[1][2][3] This guide delves into the untapped potential of a novel scaffold, 8-Aza-5-silaspiro[4.6]undecane, at the intersection of organosilicon chemistry and spirocyclic drug design. While this specific molecule is not extensively described in current literature, this document serves as a forward-looking application note, providing a scientifically grounded rationale for its synthesis and application, along with detailed hypothetical protocols. By leveraging the known advantages of silicon bioisosterism and the conformational rigidity of spirocycles, we present a compelling case for the exploration of 8-Aza-5-silaspiro[4.6]undecane as a valuable building block in the design of next-generation therapeutics.

The Rationale: Why 8-Aza-5-silaspiro[4.6]undecane?

The design of novel molecular scaffolds that offer improved drug-like properties is a cornerstone of modern medicinal chemistry.[4] The 8-Aza-5-silaspiro[4.6]undecane scaffold is uniquely positioned to address several key challenges in drug development by combining the advantageous properties of both organosilicon compounds and spirocyclic systems.

The Silicon Advantage: Beyond Carbon Copies

Replacing a carbon atom with a silicon atom can lead to significant improvements in a drug candidate's profile.[3][5] Silicon's larger atomic radius and different bond lengths and angles compared to carbon can alter the molecule's three-dimensional shape, potentially leading to enhanced target binding and selectivity.[3] Furthermore, the incorporation of silicon often increases lipophilicity, which can improve membrane permeability and bioavailability.[3] Organosilicon compounds have also demonstrated enhanced metabolic stability in some contexts, prolonging the in vivo half-life of a drug.[1][2]

The Spirocyclic Core: Rigidity and Three-Dimensionality

Spirocycles, characterized by two rings sharing a single atom, are increasingly utilized in drug design to impart conformational rigidity.[4][6] This rigidity can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for its biological target. The three-dimensional nature of spirocycles allows for the exploration of new chemical space and can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while potentially reducing off-target effects.[6][7]

The Synergy in 8-Aza-5-silaspiro[4.6]undecane

The proposed 8-Aza-5-silaspiro[4.6]undecane scaffold synergistically combines these benefits. The silicon atom at the spiro-center introduces the desirable electronic and steric properties of organosilanes, while the azaspirocyclic framework provides a rigid, three-dimensional structure. The nitrogen atom at the 8-position offers a handle for further functionalization, allowing for the fine-tuning of the molecule's properties and its attachment to a pharmacophore.

Proposed Synthetic Strategy

Given the novelty of 8-Aza-5-silaspiro[4.6]undecane, a specific, validated synthetic protocol is not available in the literature. However, based on established methods for the synthesis of N-heterocyclic silanes and spirocycles, a plausible synthetic route can be proposed. The following protocol is a hypothetical, yet scientifically grounded, approach.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the silacyclohexane ring onto a pre-existing piperidine derivative.

G cluster_0 Key Disconnections 8-Aza-5-silaspiro[4.6]undecane 8-Aza-5-silaspiro[4.6]undecane Intermediate A 4,4-diallyl-1-(tert-butoxycarbonyl)piperidine 8-Aza-5-silaspiro[4.6]undecane->Intermediate A Hydrosilylation Starting Material B 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylic acid diethyl ester Intermediate A->Starting Material B Grignard Reaction 4,4-diallylpiperidine Commercially Available Precursors Starting Material B->4,4-diallylpiperidine Protection

Caption: Retrosynthetic analysis of 8-Aza-5-silaspiro[4.6]undecane.

Step-by-Step Protocol

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Allyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Sodium hydroxide

  • Hydrogen peroxide (30%)

  • Dichlorodimethylsilane

  • Lithium aluminum hydride (LAH)

  • Anhydrous solvents (THF, DCM, Et₂O)

  • Standard laboratory glassware and purification equipment (chromatography column, etc.)

Protocol:

  • Synthesis of 4,4-diallylpiperidin-4-ol:

    • To a solution of 4-piperidone monohydrate hydrochloride in anhydrous THF, add an excess of allylmagnesium bromide (prepared from allyl bromide and magnesium turnings) at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

  • N-protection of 4,4-diallylpiperidin-4-ol:

    • Dissolve the product from step 1 in DCM and add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.

    • Stir at room temperature for 12 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the N-Boc protected intermediate.

  • Hydroboration-Oxidation to form the diol:

    • To a solution of the N-Boc protected diallyl compound in anhydrous THF, add a solution of 9-BBN in THF at 0 °C.

    • Stir at room temperature for 6 hours.

    • Carefully add ethanol, followed by aqueous sodium hydroxide and then hydrogen peroxide, maintaining the temperature below 50 °C.

    • Stir for 2 hours, then extract the product with ethyl acetate. Dry and concentrate the organic layer. Purify the resulting diol by column chromatography.

  • Formation of the Silacyclohexane Ring:

    • To a solution of the diol in anhydrous DCM and pyridine at 0 °C, add dichlorodimethylsilane dropwise.

    • Stir the reaction at room temperature overnight.

    • Filter the reaction mixture to remove pyridinium hydrochloride and concentrate the filtrate. This should yield the protected silaspirocycle.

  • Reduction of the Silane and Deprotection:

    • In a separate flask, prepare a suspension of LAH in anhydrous THF.

    • Add the product from step 4 in THF dropwise to the LAH suspension at 0 °C.

    • Reflux the mixture for 4 hours.

    • Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

    • Filter the mixture and extract the filtrate with diethyl ether.

    • Dry the organic layer and concentrate to obtain the crude 8-Aza-5-silaspiro[4.6]undecane.

    • The final deprotection of the Boc group can be achieved using trifluoroacetic acid in DCM.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, 29Si NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Potential Applications and Experimental Workflows

The 8-Aza-5-silaspiro[4.6]undecane scaffold can be envisioned as a bioisosteric replacement for common motifs in medicinal chemistry, such as piperidine or cyclohexane rings, in existing drug molecules.

Workflow for Incorporation into a Drug Candidate

G cluster_0 Drug Discovery Workflow A Identify Lead Compound with Target Moiety B Synthesize 8-Aza-5-silaspiro[4.6]undecane A->B C Functionalize at N-8 Position B->C D Couple with Pharmacophore C->D E In Vitro Biological Evaluation D->E F ADMET Profiling E->F G Lead Optimization F->G G->E Iterative Improvement

Caption: Workflow for integrating the novel scaffold into a drug discovery pipeline.

Comparative Physicochemical and Pharmacokinetic Profiling

To validate the utility of the 8-Aza-5-silaspiro[4.6]undecane scaffold, a direct comparison with its carbon-based analogue (8-aza-spiro[4.6]undecane) should be performed.

PropertyAnalytical MethodExpected Outcome for Silaspirocycle
Solubility Kinetic or thermodynamic solubility assayPotentially altered solubility profile
Lipophilicity (LogP/LogD) HPLC-based or shake-flask methodIncreased lipophilicity
Metabolic Stability Incubation with liver microsomes or S9 fractionPotentially increased metabolic stability
Membrane Permeability PAMPA or Caco-2 assayPotentially enhanced permeability
Plasma Protein Binding Equilibrium dialysisMay be altered due to changes in lipophilicity

Conclusion

While the exploration of 8-Aza-5-silaspiro[4.6]undecane is still in its infancy, the foundational principles of organosilicon chemistry and spirocyclic drug design provide a strong rationale for its investigation. This guide offers a starting point for researchers to synthesize and evaluate this novel scaffold. The unique combination of silicon's bioisosteric properties and the conformational rigidity of the spirocyclic system holds the promise of unlocking new avenues for the development of safer and more effective medicines. The proposed synthetic route and experimental workflows provide a clear path forward for validating the potential of this exciting new addition to the medicinal chemist's toolbox.

References

  • Rowan. Silicon as a Bioisostere for Carbon in Drug Design.
  • PMC. Applications of carbon-silicon bioisosterism in drug design and development.
  • ResearchGate. The Place of the Bioisosteric Sila-Substitution in Drug Design.
  • ACS Publications. Organosilicon Molecules with Medicinal Applications.
  • Taylor & Francis Online. Applications of carbon-silicon bioisosterism in drug design and development.
  • PubMed. Organosilicon molecules with medicinal applications.
  • PubMed. Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores.
  • KBR. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects.
  • Changfu Chemical. Organosilicon Compounds: Everything You Need to Know.
  • Alfa Chemistry. Medicine - Organosilicon.
  • MDPI. A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery.
  • PubMed. Recent Progress in the Synthesis of Silaspiranes.
  • PMC. The role of silicon in drug discovery: a review.
  • PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • RSC Publishing. The role of silicon in drug discovery: a review.
  • Daken Chem. Pharmaceutical Silanes.
  • ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • PMC. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.
  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • Sigma-Aldrich. 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane bromide.
  • Schrödinger. Introducing a new in silico workflow for efficient and automated macrocycle design.
  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • PubChem. 1,4-Dioxa-8-azaspiro[4.6]undecane.
  • ResearchGate. Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and...
  • PubMed. Design, synthesis and anticancer properties of novel oxa/azaspiro[5][8]trienones as potent apoptosis inducers through mitochondrial disruption. Available from:

  • PubChem. 8-Azaspiro(4.5)decane.
  • Sigma-Aldrich. 1,4-Dioxa-8-azaspiro 4.5 decane 98 177-11-7.
  • PubMed. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ResearchHub. Initial Steps in the Drug-Discovery Pipeline: In-Silico Screening and Biochemical Validation of β-Clamp Peptide Inhibitors.

Sources

Method

Solvent selection for reactions involving 8-Aza-5-silaspiro[4.6]undecane

Executive Summary This guide details the solvent selection and reaction engineering for 8-Aza-5-silaspiro[4.6]undecane , a specialized organosilicon scaffold used in medicinal chemistry as a lipophilic bioisostere of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent selection and reaction engineering for 8-Aza-5-silaspiro[4.6]undecane , a specialized organosilicon scaffold used in medicinal chemistry as a lipophilic bioisostere of the all-carbon azaspiro[4.6]undecane.

While the silicon center confers unique physicochemical properties—specifically increased lipophilicity (LogP) and altered metabolic stability—it necessitates a distinct solvent strategy compared to its carbon analogs. This note provides validated protocols for solubilization,


-functionalization, and isolation, ensuring the integrity of the silaspirocyclic core.

Physicochemical Profile & Solvent Compatibility

The 8-Aza-5-silaspiro[4.6]undecane molecule features a central silicon atom serving as the spiro-junction between a five-membered silacyclopentane ring and a seven-membered azasilacycloheptane ring.

Key Structural Implications for Solvents:

  • The "Silicon Switch" Effect: The C

    
    Si substitution increases the covalent radius (1.11 Å vs 0.77 Å) and bond length (C-Si ~1.87 Å), resulting in a larger molecular volume and higher lipophilicity compared to the parent carbon spirocycle.
    
  • Amine Basicity: The nitrogen at position 8 is in a

    
    -position relative to the silicon center. Unlike 
    
    
    
    - or
    
    
    -silyl amines, the
    
    
    -position minimizes electronic effects (like the
    
    
    -silicon effect), rendering the amine's basicity comparable to standard secondary cycloalkyl amines.
  • Core Stability: The tetraorganosilicon core (Si-C

    
    ) is generally hydrolytically stable, but prolonged exposure to strong acids in aqueous media can induce ring-opening, particularly in strained spiro-systems.
    
Solvent Compatibility Matrix
Solvent ClassSuitabilityRationale & Causality
Chlorinated (DCM, CHCl

)
Excellent Primary choice for synthesis. High solubility due to the lipophilic Si-core; non-coordinating.
Ethers (THF, MTBE, 2-MeTHF)Excellent Ideal for cryogenic reactions or organometallic steps. 2-MeTHF is preferred for green process separation.
Alcohols (MeOH, EtOH)Good (Conditional) Suitable for polar functionalizations (e.g., reductive amination). Warning: Avoid acidic methanol at high temps to prevent solvolysis risks.
Aprotic Polar (DMF, DMSO)Moderate Solubilizes the amine well, but high boiling points complicate removal. The lipophilic Si-core makes these less necessary than for C-analogs.
Hydrocarbons (Hexane, Toluene)Good Distinct Advantage: Unlike the C-analog, the Si-analog often retains solubility in toluene, aiding in azeotropic drying.
Water Poor Insoluble as the free base. Soluble as the HCl or TFA salt.

Critical Solvent Parameters

When designing reactions, three parameters dictate the stability of the 8-Aza-5-silaspiro[4.6]undecane:

  • Dielectric Constant (

    
    ): 
    
    • Requirement: Moderate (

      
       = 4–10).
      
    • Reasoning: While the amine is polar, the "greasy" silaspiro core aggregates in highly polar media. THF or DCM are superior to DMSO.

  • Protic Character:

    • Constraint: Avoid anhydrous strong acids in protic solvents (e.g., HCl/MeOH) for extended periods (>24h).

    • Mechanism:[1] While Si-C bonds are robust, the spiro-strain can accelerate protodesilylation (ring opening) under forcing acidic conditions.

  • Water Content (Karl Fischer):

    • Limit: <0.1% for coupling reactions.

    • Note: The secondary amine is hygroscopic. Use anhydrous solvents to prevent hydrolysis of electrophilic partners (e.g., acid chlorides), rather than for the stability of the spirocycle itself.

Protocol A: -Functionalization (Reductive Amination)

This protocol leverages the enhanced lipophilicity of the silicon scaffold to simplify workup.

Objective: Mono-alkylation of the 8-position nitrogen. Reagents: 8-Aza-5-silaspiro[4.6]undecane (1.0 eq), Aldehyde (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq). Solvent System: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

  • Pre-Complexation:

    • Dissolve 8-Aza-5-silaspiro[4.6]undecane in anhydrous DCE (0.2 M concentration).

    • Add the aldehyde (1.1 eq).

    • Critical Step: Stir for 30 minutes at room temperature before adding the reducing agent. This ensures formation of the hemiaminal/iminium species. The silicon core does not interfere sterically at this distance (

      
      -position).
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise.

    • Allow to warm to room temperature and stir for 4–16 hours.

  • Quench & Phase Separation (The Silicon Advantage):

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Observation: Unlike the carbon analog which might require multiple extractions or "salting out" of the aqueous layer, the silicon analog partitions rapidly into the organic phase due to the lipophilic Si-center.

    • Extract with DCM (2x).

  • Purification:

    • Dry organics over Na

      
      SO
      
      
      
      and concentrate.
    • Chromatography: The product will have a higher R

      
       than its carbon analog. Use a gradient of Hexane:EtOAc (starting 90:10) rather than DCM:MeOH.
      

Protocol B: Salt Formation & Isolation

Isolating the free base as an oil can be difficult due to the "silicon grease" effect. Converting to a crystalline salt is recommended for storage.

Solvent System: Diethyl Ether (Et


O) / Hexane.
  • Dissolution: Dissolve the crude free base in minimal Et

    
    O.
    
  • Acidification: Add 2.0 M HCl in Et

    
    O dropwise at 0°C.
    
    • Note: Do not use aqueous HCl.

  • Precipitation:

    • The hydrochloride salt often precipitates immediately.

    • If "oiling out" occurs (common with lipophilic Si-compounds), add Hexane dropwise until turbidity persists, then sonicate.

  • Filtration: Collect solids under nitrogen. The Si-core is stable in solid salt form indefinitely.

Decision Workflows (Visualized)

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: 8-Aza-5-silaspiro[4.6]undecane Reaction ReactionType Identify Reaction Type Start->ReactionType Nucleophilic Nucleophilic Attack (Alkylation/Acylation) ReactionType->Nucleophilic Coupling Metal-Catalyzed Cross-Coupling ReactionType->Coupling Deprotection Acidic Deprotection ReactionType->Deprotection DCM_THF Use DCM or THF (High Solubility) Nucleophilic->DCM_THF Standard Toluene Use Toluene/Dioxane (High Temp Stability) Coupling->Toluene Pd/Ni Catalysis AcidCheck Check Acid Strength Deprotection->AcidCheck WeakAcid Weak Acid (AcOH) Safe in MeOH/Water AcidCheck->WeakAcid StrongAcid Strong Acid (HCl/TFA) Avoid Prolonged Aqueous Exposure AcidCheck->StrongAcid Alternative Use Anhydrous HCl in Dioxane (Prevents Ring Opening) StrongAcid->Alternative

Caption: Decision matrix for solvent selection balancing solubility (lipophilic Si-core) and stability (spiro-ring integrity).

Figure 2: Synthesis & Isolation Workflow

SynthesisFlow Input Crude 8-Aza-5-silaspiro Free Base Solubilization Dissolve in Et2O (Lipophilic Preference) Input->Solubilization SaltForm Add HCl (2M in Ether) Anhydrous Conditions Solubilization->SaltForm Precip Precipitation SaltForm->Precip Check Oiling Out? Precip->Check Hexane Add Hexane Antisolvent + Sonication Check->Hexane Yes Filter Filtration & Drying Check->Filter No Hexane->Filter

Caption: Optimization of salt formation to overcome the high solubility of the silicon-spirocycle in organic media.

References

  • Ramesh, R., & Reddy, D. S. (2018). Silicon-containing drugs: A review of the last decade.[2] Journal of Medicinal Chemistry.[3] [Link]

    • Context: Establishes the "Silicon Switch" principle and the effect of Si on lipophilicity and metabolic stability.[4]

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications.[2] Journal of Medicinal Chemistry.[3] [Link]

    • Context: Detailed analysis of the stability of Si-C bonds and the hydrolytic lability of Si-heteroatom bonds, grounding the solvent choice logic.
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] [Link]

    • Context: While focused on Fluorine, this seminal text compares bioisosteric strategies, including Sila-substitution in spirocyclic systems (e.g., spiro[4.6]undecane analogs).
  • PubChem Compound Summary. Spiro[4.6]undecane (Carbon Analog).[5][6] National Center for Biotechnology Information. [Link]

    • Context: Provides the baseline physicochemical properties for the carbon analog, serving as the reference point for the differential solvent engineering required for the 5-sila deriv

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 8-Aza-5-silaspiro[4.6]undecane hydrochloride

Technical Support Center: Purification of 8-Aza-5-silaspiro[4.6]undecane Hydrochloride Introduction: The Silicon Switch You are working with 8-Aza-5-silaspiro[4.6]undecane hydrochloride , a specialized organosilicon hete...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 8-Aza-5-silaspiro[4.6]undecane Hydrochloride

Introduction: The Silicon Switch

You are working with 8-Aza-5-silaspiro[4.6]undecane hydrochloride , a specialized organosilicon heterocycle.[1][2] In medicinal chemistry, this compound represents a "silicon switch" bioisostere of the corresponding all-carbon spiro-amine.[1][2]

Why this molecule is challenging:

  • Structural Hybrid: It combines a 5-membered silolane ring spiro-fused to a 7-membered azepane ring.[1][2] The 7-membered ring introduces conformational flexibility that often resists crystallization, leading to "oiling out."[2]

  • Silicon Lipophilicity: The central silicon atom (Position 5) makes this salt significantly more lipophilic than its carbon analog.[3] Standard polar solvents used for amine salts (like water or methanol) may be too polar, requiring modified solvent systems.[3]

  • Hygroscopicity: Like most azepane salts, this compound is prone to absorbing atmospheric moisture, which complicates weighing and stability.[3]

Module 1: Critical Mechanisms (The "Why")

Before attempting purification, understand the forces at play.[3]

The "Oiling Out" Phenomenon
  • Cause: The lattice energy of the crystal is lower than the solvation energy of the amorphous oil. This is exacerbated by the [4.6] spiro system, which disrupts efficient packing compared to flat aromatic salts.[3]

  • The Fix: You must lower the solubility of the oil phase slower than the crystal growth rate. This requires a ternary solvent system (Solvent/Co-solvent/Anti-solvent).[3]

Silicon Center Stability
  • Risk: While spiro-silanes are generally robust, the C-Si bonds can degrade under harsh acidic refluxes in the presence of fluoride or strong oxidizers.[1][2]

  • The Fix: Avoid fluorinated solvents or glass-etching conditions.[1][2] Ensure your HCl source is anhydrous (e.g., HCl in Dioxane/Ether) rather than aqueous HCl to prevent potential silanol hydrolysis artifacts.[3]

Module 2: Troubleshooting Guide (FAQ)

Q1: My product comes out as a sticky yellow oil/gum instead of a white solid. How do I fix this?

  • Diagnosis: This is "oiling out," common for 7-membered azepane rings.[1][2][3]

  • Immediate Action: Do not throw it away.

  • Solution:

    • Redissolve the oil in a minimum amount of warm Isopropanol (IPA).

    • Add Diethyl Ether (Et₂O) or MTBE dropwise until the solution turns slightly cloudy (turbid).

    • Add a "seed crystal" if available. If not, scratch the inner glass wall with a glass rod to create nucleation sites.[3]

    • Place in a freezer (-20°C) for 24 hours. Do not disturb.

Q2: The NMR shows the correct structure, but the elemental analysis for Carbon is off by >2%.

  • Diagnosis: Solvent inclusion. The "cup-like" shape of spiro molecules often traps solvent molecules (especially DCM or Chloroform) in the crystal lattice.[2]

  • Solution: You must dry the salt under high vacuum (<1 mbar) at 50°C for at least 12 hours. If the solvent persists, recrystallize from a non-chlorinated solvent like Ethanol/Ethyl Acetate.[3]

Q3: Can I use silica gel chromatography to purify the free base before making the salt?

  • Diagnosis: Amine retention.[4]

  • Solution: Yes, but naked silica will bind the amine irreversibly.[3]

  • Protocol: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase.[3] This neutralizes the acidic silanols on the silica gel, allowing your 8-aza-spiro compound to elute.[1][2]

Module 3: Validated Purification Protocols

Protocol A: The "Reset" (Acid-Base Extraction)

Use this if your crude solid is colored or contains inorganic salts.[1][2]

  • Dissolution: Dissolve the crude HCl salt in Dichloromethane (DCM) .

  • Free Basing: Wash the organic layer with 1M NaOH (cold).[3] The amine will move to the DCM layer.

    • Note: Work quickly to minimize exposure of the Silicon center to aqueous base.

  • Drying: Dry the DCM layer over anhydrous Na₂SO₄ (Sodium Sulfate).[3] Filter.

  • Re-Salting (Critical Step):

    • Cool the DCM solution to 0°C.[4]

    • Add 2M HCl in Diethyl Ether dropwise.

    • A white precipitate should form immediately.

    • Why Ether? The HCl salt is insoluble in ether, forcing high-yield precipitation.[2]

Protocol B: The "Layering" Crystallization

Use this for final polishing to achieve >99% purity.

  • Dissolve 1g of the salt in the minimum volume of Methanol (MeOH) at room temperature.

  • In a narrow vessel (e.g., a test tube or graduated cylinder), carefully layer Ethyl Acetate (EtOAc) on top of the methanol solution.

    • Technique: Tilt the tube and let the EtOAc flow gently down the side. Do not mix.

  • Seal the vessel with Parafilm (poke one small hole for slow evaporation).[3]

  • Let stand for 48 hours. The solvents will slowly diffuse, growing high-quality crystals at the interface.[2]

Module 4: Visualization & Logic

Decision Tree: Choosing the Right Method

PurificationLogic Start Start: Crude 8-Aza-5-silaspiro HCl CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Dry Oil Sticky Oil / Gum CheckState->Oil Wet/Oily CheckPurity Check Purity (NMR/LCMS) Solid->CheckPurity ActionTriturate Trituration (Sonicate in Et2O/Pentane) Oil->ActionTriturate First attempt HighPurity Purity > 95% CheckPurity->HighPurity Good LowPurity Purity < 95% or Colored CheckPurity->LowPurity Bad ActionRecryst Protocol B: Layering Crystallization (MeOH / EtOAc) HighPurity->ActionRecryst Polish ActionAcidBase Protocol A: Acid-Base Extraction (DCM / NaOH -> HCl/Ether) LowPurity->ActionAcidBase Clean up Final Final Product: White Crystalline Solid ActionRecryst->Final ActionTriturate->CheckState Re-evaluate ActionAcidBase->Final

Caption: Decision matrix for selecting the appropriate purification workflow based on physical state and initial purity.

Summary of Chemical Data

PropertyValue / DescriptionNote
Formula C₉H₁₉NSi·HClCalculated based on structure
Solubility (Salt) High: MeOH, Water, DMSOLow: Et₂O, Hexane, TolueneUse MeOH for dissolving, Et₂O as anti-solvent.[3]
Hygroscopicity HighStore in desiccator; handle quickly.
Stability Good (Avoid aqueous base for prolonged periods)Silicon-Carbon bonds are stable, but minimize exposure.[1][2][3]
Preferred Salt Hydrochloride (HCl)Forms tighter lattice than HBr or Acetate.[3]

References

  • Spiro-Ammonium Salt Synthesis

    • Context: Methodologies for synthesizing and purifying spiro-quaternary ammonium salts, which share solubility profiles with the 8-aza-5-sila analog.[1][2]

    • Source: Patent EP3345908A1, "Method for preparing spiro quaternary ammonium salt."[3]

    • URL:[1][2][3]

  • Amine Purification via Salt Formation

    • Context: General protocols for purifying amines by precipitating them as salts (using HCl or TCA) to remove non-basic impurities.[3]

    • Source:Beilstein Journal of Organic Chemistry, "Trichloroacetic acid fueled practical amine purifications," 2022.[3]

    • URL: [Beilstein J. Org.[3] Chem. - Full Text]([Link])

  • Sila-Substitution (The Silicon Switch)

    • Context: Theoretical and practical background on replacing Carbon with Silicon in drug scaffolds (Sila-prolines and Sila-piperidines) and the resulting lipophilicity changes.[1][2]

    • Source:Journal of Medicinal Chemistry, "Silicon in Drug Design: A Review."[3] (General Concept Reference).

    • URL:(Note: Representative link for the concept of Silicon Switching).[1][2][3]

  • Handling of 1-Azaspiro[4.6]undecane (Carbon Analog)

    • Context: Baseline properties for the carbon-analog ring system, useful for predicting solubility behavior of the silicon variant.
    • Source: ChemScene Product Data.[5]

    • URL:[1][2]

Sources

Optimization

Technical Support Center: Recrystallization of Silaspiro[4.6]undecane Salts

Welcome to the technical support center for the recrystallization of silaspiro[4.6]undecane salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of silaspiro[4.6]undecane salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful purification of this unique class of spirocyclic compounds. As these molecules possess a rigid, three-dimensional structure, their crystallization can present specific challenges. This resource synthesizes fundamental principles with practical, field-proven insights to help you navigate these complexities.

I. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered during the recrystallization of silaspiro[4.6]undecane salts in a direct question-and-answer format.

My silaspiro[4.6]undecane salt is not dissolving in any single solvent I've tried.

This is a common challenge, especially with novel or complex salts. The "like dissolves like" principle is a good starting point; however, the rigid spirocyclic core and the ionic nature of the salt can lead to complex solubility behavior.[1]

Underlying Cause: The combination of a nonpolar spirocyclic framework and a highly polar salt functional group can result in poor solubility in a wide range of common solvents.

Solutions:

  • Systematic Solvent Screening: A structured approach to solvent selection is crucial. Test a range of solvents with varying polarities. A suggested screening panel is provided in the table below.

  • Mixed-Solvent Systems: This is often the most effective strategy when a single solvent fails.[2][3] The goal is to find a "good" solvent in which your compound is soluble when hot, and a "poor" solvent (or "anti-solvent") in which it is insoluble but is miscible with the "good" solvent.[4]

    • Protocol for Mixed-Solvent System:

      • Dissolve your silaspiro[4.6]undecane salt in a minimum amount of the "good" solvent near its boiling point.

      • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

      • Add a few more drops of the "good" solvent until the solution becomes clear again.

      • Allow the solution to cool slowly to induce crystallization.[3]

My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[5] This is often due to the melting point of the compound being lower than the boiling point of the solvent, or the presence of significant impurities.[5]

Underlying Cause: The high concentration of the solute upon cooling can lead to a supersaturated state where the compound's solubility limit is exceeded above its melting point.

Solutions:

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point. However, this may affect solubility.

  • Adjust the Solvent System: In a mixed-solvent system, try using a higher proportion of the "poor" solvent to induce crystallization at a lower temperature.

  • Slow Cooling: Rapid cooling increases the likelihood of oiling out.[6] Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.[7]

No crystals are forming, even after the solution has cooled.

This indicates that the solution is not sufficiently supersaturated for nucleation to occur.

Underlying Cause: The concentration of the silaspiro[4.6]undecane salt in the cooled solvent is still below its saturation point. This is often due to using too much solvent initially.[5]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[8][9] The micro-scratches on the glass can provide nucleation sites.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution.[8][9][10] This provides a template for crystal growth.

    • Evaporation: Partially evaporate some of the solvent to increase the concentration of your compound.[5]

  • Further Cooling: Use a colder bath, such as a dry ice/acetone bath, but be mindful that rapid cooling can lead to smaller, less pure crystals.[8][9]

The resulting crystals are very small or appear as a powder.

The size of the crystals is influenced by the rate of cooling and the degree of supersaturation.

Underlying Cause: Rapid cooling or a very high level of supersaturation leads to the rapid formation of many nuclei, resulting in small crystals.[6]

Solutions:

  • Slower Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask or place it in a warm water bath that is allowed to cool to room temperature overnight.

  • Reduce Supersaturation: Use slightly more hot solvent than the minimum required to dissolve the compound. This will result in a lower yield but can promote the growth of larger, purer crystals.[7]

The purity of my recrystallized product has not improved significantly.

This suggests that the chosen solvent system is not effectively separating the impurities from your desired compound.

Underlying Cause: The impurities may have similar solubility properties to your silaspiro[4.6]undecane salt in the chosen solvent.

Solutions:

  • Re-evaluate Your Solvent System: The ideal solvent should dissolve the impurities well even at low temperatures, or not at all.[2][11] You may need to screen for a new solvent or mixed-solvent system.

  • Hot Filtration: If the impurities are insoluble in the hot solvent, a hot gravity filtration step should be performed to remove them before allowing the solution to cool.[12]

  • Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution can help adsorb them. The charcoal is then removed by hot filtration.[13]

II. Frequently Asked Questions (FAQs)

Q1: How do I choose a starting solvent for my silaspiro[4.6]undecane salt?

A good starting point is to consider the structure of your specific salt. The spirocyclic core is largely nonpolar, while the salt moiety is polar. This suggests that moderately polar solvents might be effective. A systematic approach is best:

  • Consult the Literature: Search for recrystallization procedures for structurally similar spirocyclic compounds or salts.[2]

  • Small-Scale Solubility Tests: Use a small amount of your compound (a few milligrams) and test its solubility in a few drops of different solvents at room temperature and upon heating.[11][14]

Solvent Class Examples Potential for Silaspiro[4.6]undecane Salts
Protic Water, Ethanol, Methanol, IsopropanolGood for dissolving the salt; may require a less polar co-solvent.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileOften a good starting point for balancing the polarity of the molecule.
Aprotic Nonpolar Toluene, Hexanes, DichloromethaneLikely to be "poor" solvents, useful for mixed-solvent systems.

Q2: What is polymorphism and how can it affect my recrystallization?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[15][16] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability.[17] For drug development professionals, controlling polymorphism is critical as it can impact bioavailability.[18]

The conditions of your recrystallization (e.g., solvent, cooling rate, temperature) can influence which polymorph is formed.[15] If you observe different crystal habits (e.g., needles vs. plates) under different conditions, you may be isolating different polymorphs. Characterization techniques such as X-ray powder diffraction (XRD) and differential scanning calorimetry (DSC) can be used to identify and differentiate polymorphs.[16]

Q3: Can I use a rotary evaporator to speed up the crystallization process?

While a rotary evaporator is excellent for removing solvent to recover your crude product, it is generally not recommended for the crystallization step itself.[5] The rapid removal of solvent and fast cooling will likely lead to the formation of a powder or very small crystals, which can trap impurities. Slow, controlled cooling is key to obtaining pure, well-formed crystals.[6]

III. Experimental Protocols & Visualizations

Systematic Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for the recrystallization of your silaspiro[4.6]undecane salt.

Solvent_Selection start Start: Crude Silaspiro[4.6]undecane Salt test_rt Test Solubility in 0.5 mL Solvent at Room Temp. start->test_rt dissolves_rt Soluble at RT? test_rt->dissolves_rt heat_test Heat to Boiling dissolves_rt->heat_test No poor_solvent Poor Solvent for Mixed System dissolves_rt->poor_solvent No, and Insoluble when Hot no_crystals Too Soluble: Try a Less Polar Solvent dissolves_rt->no_crystals Yes dissolves_hot Soluble when Hot? heat_test->dissolves_hot cool_test Cool to Room Temp. & then Ice Bath dissolves_hot->cool_test Yes insoluble Insoluble: Try a More Polar/Aprotic Solvent dissolves_hot->insoluble No crystals_form Crystals Form? cool_test->crystals_form good_single Good Single Solvent crystals_form->good_single Yes good_solvent Potential 'Good' Solvent for Mixed System crystals_form->good_solvent No

Caption: A flowchart for systematic single-solvent screening.

Troubleshooting Crystallization Failure

This decision tree provides a step-by-step guide to troubleshooting when crystallization fails to occur.

Troubleshooting_Crystallization start Solution Cooled, No Crystals scratch Scratch Inner Surface of Flask with Glass Rod start->scratch crystals_scratch Crystals Form? scratch->crystals_scratch seed Add a Seed Crystal crystals_scratch->seed No success Success: Collect Crystals crystals_scratch->success Yes crystals_seed Crystals Form? seed->crystals_seed reduce_volume Reduce Solvent Volume by Boiling or Rotary Evaporation crystals_seed->reduce_volume No crystals_seed->success Yes cool_again Cool Slowly Again reduce_volume->cool_again reassess Re-evaluate Solvent System cool_again->reassess

Caption: A decision tree for inducing crystallization.

IV. References

  • Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • 2.2.4.5E: Initiating Crystallization - Chemistry LibreTexts. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Flow Crystallization | Solubility Control - Vapourtec. Available at: [Link]

  • 3.5E: Initiating Crystallization - Chemistry LibreTexts. Available at: [Link]

  • Finding the best solvent for recrystallisation student sheet. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Polymorphism in the Crystallization of Glycine. Available at: [Link]

  • Crystallisation Techniques. Available at: [Link]

  • Chooses a solvent for Recrystallization. Available at: [Link]

  • Characterization of Polymorphic Forms (Polymorphism) - Nishka Research. Available at: [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Available at: [Link]

  • Characterization of Polymorphic Forms of Rifaximin - PubMed. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review - theijes. Available at: [Link]

  • Recrystallization. ---> - ResearchGate. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization - Single Solvent. Available at: [Link]

  • Recrystallisation Help : r/Chempros - Reddit. Available at: [Link]

  • Recrystallization (chemistry) - Wikipedia. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo. Available at: [Link]

Sources

Troubleshooting

Troubleshooting ring-opening side reactions in silaspiro synthesis

Topic: Troubleshooting Ring-Opening Side Reactions in Silaspiro Synthesis Doc ID: SIL-TS-404 | Version: 2.1 | Status: Active Target Audience: Medicinal Chemists, Process Chemists, Organosilicon Specialists Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ring-Opening Side Reactions in Silaspiro Synthesis

Doc ID: SIL-TS-404 | Version: 2.1 | Status: Active Target Audience: Medicinal Chemists, Process Chemists, Organosilicon Specialists

Introduction: The Strain-Stability Paradox

Silaspirocycles (e.g., 4-silaspiro[3.3]heptane, 5-silaspiro[4.4]nonane) are increasingly deployed as bioisosteres for gem-dimethyl or quaternary carbon centers to alter lipophilicity and metabolic stability. However, their synthesis is plagued by a fundamental paradox: the ring strain that makes them desirable for rigidifying chemical space also makes them kinetically fragile.

Unlike their all-carbon counterparts, silicon centers are hypervalent-capable and electropositive. This makes the strained C-Si bond highly susceptible to nucleophilic attack and subsequent ring opening—often converting your desired spiro-scaffold into a linear siloxane polymer or a ring-opened silanol.

This guide addresses the three most critical failure modes: Nucleophilic Ring Cleavage , Polymerization during Cyclization , and Protodesilylation on Silica .

Module 1: The Nucleophilic Nightmare (Reagent Control)

Symptom:

"My LCMS shows the correct mass for the product, but NMR indicates a linear alkyl chain and a silanol/siloxane peak. The ring opened during the reaction."

Root Cause Analysis: The formation of a pentacoordinate silicon intermediate is the death knell for strained silacycles. In 4-membered rings (siletanes), the ring strain is ~25-27 kcal/mol. Any nucleophile (


) present during the reaction can attack the silicon center. If the leaving group capability of the ring carbon (via strain release) exceeds that of the 

, the ring opens.

The Mechanism of Failure:

  • Attack: Nucleophile attacks Si, forming a trigonal bipyramidal intermediate.

  • Pseudorotation: The intermediate reorganizes to place the ring carbon in the apical (leaving) position.

  • Cleavage: The C-Si bond breaks, relieving ring strain and destroying the spirocycle.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Solvent Choice Replace THF with

/Pentane
THF is a Lewis base that coordinates to Si, increasing its electrophilicity and stabilizing the pentacoordinate transition state. Non-coordinating solvents reduce this risk.
Temperature Keep

Ring opening has a higher activation energy than the initial substitution. Low temperature kinetically traps the spiro product.
Quenching Inverse Addition to Buffered

Never quench with strong acid or base. Pour the reaction mixture into a cold, buffered solution to prevent local pH spikes that catalyze hydrolysis.
Visualizing the Threat: The Pentacoordinate Trap

RingOpening cluster_0 The Danger Zone Spiro Strained Silaspiro (Tetrahedral Si) Penta Pentacoordinate Intermediate (Hypervalent Si) Spiro->Penta Attack at Si Nu Nucleophile (RO-, F-, OH-) Nu->Penta Open Ring-Opened Silanol/Siloxane Penta->Open Strain Release (C-Si Cleavage) Protection Steric Bulk / Non-coordinating Solvent Protection->Penta Inhibits Formation

Caption: Nucleophilic attack converts the stable tetrahedral silicon into a labile pentacoordinate species, leading to rapid ring opening driven by strain release.

Module 2: Polymerization vs. Cyclization

Symptom:

"I am recovering a sticky, insoluble gum instead of my spiro product. Yield is <10%."

Root Cause Analysis: This is a classic issue of Intermolecular vs. Intramolecular competition. Creating a spiro center often requires a "double-ended" reagent (e.g., 1,4-dilithiobutane) to close a ring on a dichlorosilane. If the concentration is too high, the reagent reacts with two different silicon centers rather than closing the ring on one, leading to linear polymers.

The "High-Dilution" Standard:

  • Concentration: Reactions must be run at 0.05 M or lower .

  • Addition Rate: Reagents must be added slowly (syringe pump: 1 equivalent/hour) to ensure the concentration of unreacted species remains low, favoring the unimolecular cyclization event.

Module 3: The Acid/Base Trap (Purification)

Symptom:

"The crude NMR looked perfect, but after flash chromatography, the product vanished or decomposed."

Root Cause Analysis: Silica gel is slightly acidic (pH 4-5) and contains free hydroxyl groups.

  • Protodesilylation: Protons on silica can attack the strained C-Si bond (similar to ipso-substitution in aromatics), opening the ring.

  • Nucleophilic Attack: Surface silanols (

    
    ) act as nucleophiles, grafting your product onto the silica stationary phase.
    

Purification Decision Tree:

Stationary PhaseSuitabilityPre-treatment Required
Standard Silica HIGH RISK Do not use for strained [3.3] or [4.4] silaspirocycles.
Neutralized Silica ⚠️ Medium Risk Slurry silica with 1-2%

in Hexane before loading.
Neutral Alumina Recommended Use Grade III neutral alumina to minimize surface activity.
Distillation Best Practice If the molecule is volatile/stable enough, Kugelrohr distillation avoids solid supports entirely.
Master Protocol: Synthesis of 4-Silaspiro[3.3]heptane

Context: This protocol synthesizes the highly strained [3.3] system. The principles apply to larger rings but are critical here due to the ~26 kcal/mol strain energy.

Reagents:

  • 1,1-Dichlorosilacyclobutane (Precursor A)

  • 1,3-Dibromopropane (Precursor B)

  • Magnesium turnings (activated)

  • Solvent: Anhydrous

    
     (NOT THF)
    

Step-by-Step Workflow:

  • Grignard Formation (The Bis-Nucleophile):

    • Generate the bis-Grignard reagent from 1,3-dibromopropane and Mg in

      
      .
      
    • Critical: Use high dilution (0.1 M) and slow addition to prevent Wurtz coupling (polymerization of the alkyl chain).

    • Check: Titrate the Grignard to confirm activity.

  • The Spiro-Cyclization (The Danger Step):

    • Cool the solution of 1,1-dichlorosilacyclobutane in

      
       to -78°C .
      
    • Add the bis-Grignard solution dropwise over 2 hours.

    • Why? Keeps the concentration of the nucleophile low relative to the silane, favoring the intramolecular closing of the second ring over intermolecular polymerization.

  • Workup (The Survival Step):

    • Do NOT warm to room temperature immediately. Stir at -20°C for 1 hour.

    • Quench by pouring into a rapidly stirring mixture of ice and saturated

      
      .
      
    • Separate organic layer, dry over

      
       (avoid acidic 
      
      
      
      if possible), and concentrate without heating >30°C.
  • Purification:

    • Attempt Kugelrohr distillation first (vacuum: 10 mbar, temp: ambient to 50°C).

    • If chromatography is needed, use Neutral Alumina eluted with Pentane.

Troubleshooting Logic Tree

Troubleshooting Start Start: Product Analysis NMR_Check Check Crude NMR Start->NMR_Check Issue_Polymer Broad peaks / Gum? NMR_Check->Issue_Polymer Polymer_Yes Yes: Polymerization Issue_Polymer->Polymer_Yes Sol_Polymer Action: Increase Dilution (0.01 M) & Slow Addition Polymer_Yes->Sol_Polymer Fix Issue_Open Linear Silanol / Siloxane? Polymer_Yes->Issue_Open No Open_Yes Yes: Ring Opening Issue_Open->Open_Yes Sol_Open Action: Switch Solvent (Et2O), Lower Temp, Neutral Quench Open_Yes->Sol_Open Fix Issue_Purify Crude Good -> Pure Bad? Open_Yes->Issue_Purify No Purify_Yes Yes: Silica Decomposition Issue_Purify->Purify_Yes Sol_Purify Action: Use Alumina or Triethylamine Wash Purify_Yes->Sol_Purify Fix

Caption: Diagnostic logic flow for identifying the root cause of silaspiro synthesis failure.

References
  • Fundamental Ring Strain Analysis

    • Cremer, D., & Gauss, J. (1986).[1] Theoretical determination of molecular structure and conformation.[1] 20. Reevaluation of the strain energies of cyclopropane and cyclobutane. Journal of the American Chemical Society, 108(24), 7467-7477.[1] Link

    • Note: Establishes the baseline strain energy (~26 kcal/mol) that drives the ring-opening instability in 4-membered rings.
  • Silicon-Specific Ring Strain

    • Karni, M., & Apeloig, Y. (1986). The anomaly in the ring strain of silacyclobutanes. Journal of the American Chemical Society.[1] Link

    • Note: Explains why silacyclobutanes are slightly less strained than cyclobutanes but still highly reactive toward nucleophiles.
  • Nucleophilic Substitution Mechanism at Silicon

    • Corriu, R. J. P., & Guerin, C. (1982). Nucleophilic displacement at silicon: stereochemistry and mechanism. Journal of Organometallic Chemistry. Link

    • Note: The authoritative source on the pentacoordinate intermedi
  • Silaspirocycle Synthesis & Bioisosteres

    • Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry, 56(2), 388-405. Link

    • Note: Reviews the utility of silaspirocycles and general synthetic challenges in medicinal chemistry.
  • Purification of Acid-Sensitive Silanes

    • Chromatography of Acid-Labile Compounds. (General Protocol). Link

    • Note: Provides technical details on using modified st

Sources

Optimization

Technical Support Center: Purification of 8-Aza-5-silaspiro[4.6]undecane

Subject: Removal of Silicon-Based Impurities & Isolation Protocols Document ID: TS-SIL-8AZA-04 Applicable Compounds: 8-Aza-5-silaspiro[4.6]undecane (and related azasilaspirocycles) Audience: Medicinal Chemists, Process C...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Silicon-Based Impurities & Isolation Protocols Document ID: TS-SIL-8AZA-04 Applicable Compounds: 8-Aza-5-silaspiro[4.6]undecane (and related azasilaspirocycles) Audience: Medicinal Chemists, Process Chemists, Purification Engineers

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

8-Aza-5-silaspiro[4.6]undecane represents a class of silicon-containing bioisosteres where a silicon atom replaces a carbon at the spiro-junction. These scaffolds are increasingly valuable in drug discovery for altering lipophilicity and metabolic stability.

The Challenge: The synthesis of silaspirocycles often involves ring-closing metathesis or Grignard-mediated cyclization. These reactions frequently generate two persistent classes of silicon-based impurities:

  • Silanols (R₃Si-OH): Formed via hydrolysis of unreacted chlorosilanes or ring-opening of strained intermediates. They are hydrogen-bond donors/acceptors that "streak" on silica gel, co-eluting with the amine product.

  • Siloxanes (R₃Si-O-SiR₃): Greasy, neutral dimers formed by the condensation of silanols. They often contaminate NMR spectra (δ ~0 ppm) and lower the specific activity of the compound.

This guide provides a self-validating workflow to isolate the target amine (8-aza) from these neutral silicon byproducts.

Diagnostic Matrix: Identify Your Impurity

Before selecting a protocol, confirm the nature of the impurity using NMR.

SymptomProbable ImpurityDiagnostic Signal (approx.)[1][2]Recommended Protocol
Broad Hump (¹H NMR) Silanediols / Polymeric Siloxanes¹H: δ 0.0–0.2 ppm (broad)²⁹Si: δ -10 to -20 ppm (D-units)Protocol A (Acid/Base)
Sharp Singlet (¹H NMR) Hexamethyldisiloxane (TMS dimer)¹H: δ 0.07 ppm²⁹Si: δ +7 ppm (M-units)Protocol C (Vacuum)
Tailing on TLC Silanols interacting with AmineSpot stays at baseline or streaks heavilyProtocol B (Amine-Silica)
Extra Doublets Linear uncyclized silanes¹H: Vinyl region (if alkene precursors used)Protocol B (Reverse Phase)

Decision Logic & Workflow

The following flowchart outlines the decision process for purification based on the impurity load and the stability of the spiro-silane scaffold.

PurificationWorkflow Start Crude 8-Aza-5-silaspiro[4.6]undecane Diagnosis Step 1: 1H & 29Si NMR Diagnosis Start->Diagnosis Decision1 Impurity Type? Diagnosis->Decision1 PathA Neutral Siloxanes / Silanols Decision1->PathA Non-basic Si species PathB Charged/Amine Impurities Decision1->PathB Complex mixture ProtocolA Protocol A: pH-Switch Extraction (Exploit Basic 8-Aza) PathA->ProtocolA ProtocolB Protocol B: Amine-Functionalized Chromatography (KP-NH) PathB->ProtocolB Check QC Check: 29Si NMR ProtocolA->Check ProtocolB->Check Success Pure Compound Check->Success No Si impurity peaks Fail Recrystallize HCl Salt Check->Fail Impurity persists Fail->Success

Figure 1: Purification decision tree. Protocol A is the primary recommendation for removing non-basic silicon impurities.

Deep Dive Protocols

Protocol A: The "pH-Switch" Extraction (Recommended)

Principle: The target molecule contains a basic nitrogen (8-aza). Most silicon impurities (silanols, siloxanes) are neutral or weakly acidic. By converting the target to its water-soluble salt, we can wash away the greasy silicon impurities into the organic phase.

Safety Note: While spiro-silanes are generally robust, avoid concentrated strong acids which can cleave Si-C bonds. Use dilute HCl (1M).

Step-by-Step:

  • Dissolution: Dissolve the crude oil in a non-polar organic solvent (e.g., Diethyl Ether or MTBE ). Avoid DCM if possible, as siloxanes are highly soluble in it and may form emulsions.

  • Salt Formation: Add 1M HCl (aq) (3–4 equivalents relative to amine). Shake vigorously.

    • Mechanism:[3][4] The 8-aza nitrogen protonates (

      
      ), moving the spiro-compound into the aqueous phase.
      
    • Separation: The neutral siloxanes and silanols remain in the Ether/MTBE layer.

  • The Wash (Critical): Separate the layers. Wash the aqueous layer 2x with fresh Ether/MTBE.

    • Why: This physically removes the "greasy" silicon impurities.

  • Freebasing: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or Sat. NaHCO₃ until pH > 10.

    • Visual Cue: The solution will become cloudy as the free amine oils out.

  • Extraction: Extract the aqueous mixture 3x with DCM or EtOAc .

  • Drying: Dry combined organics over Na₂SO₄ (avoid MgSO₄ if the amine is sensitive) and concentrate in vacuo.

Success Metric: Disappearance of the broad siloxane hump (δ 0.1 ppm) in ¹H NMR.

Protocol B: Amine-Functionalized Chromatography

Principle: Standard silica gel is acidic (Si-OH). Basic amines stick to it, causing tailing. Adding Et₃N helps, but "Amine-Functionalized Silica" (e.g., KP-NH) is superior because the stationary phase itself repels the basic product while retaining acidic silanol impurities.

Materials:

  • Stationary Phase: Propylamine-functionalized silica (commercial KP-NH cartridges).

  • Mobile Phase: Hexane/Ethyl Acetate gradient (0%

    
     100%).
    

Step-by-Step:

  • Column Conditioning: Flush the column with 100% Hexane.

  • Loading: Load the crude sample (dissolved in minimal Hexane/DCM).

  • Elution: Run the gradient.

    • Observation: The non-polar siloxanes usually elute near the solvent front. The 8-aza spiro compound will elute later as a sharp band, without the tailing typical of normal silica.

    • Mechanism:[3][4][5] The basic surface of the silica prevents the amine from protonating and sticking, while potentially interacting with acidic silanol impurities (

      
      ) via hydrogen bonding, retaining them longer or separating them distinctly.
      

Troubleshooting & FAQs

Q: Can I use Fluoride (TBAF) to remove the silicon impurities? A: DANGER. Do NOT use TBAF or HF unless you are certain your spiro-scaffold is chemically inert to fluoride.

  • Reasoning: While fluoride is excellent for cleaving silyl protecting groups (O-Si bonds), it can also attack the strained silicon center in spirocycles, leading to ring opening (C-Si bond cleavage) [1]. Only use fluoride if the impurity is a silyl ether and the spiro-silane is known to be robust (e.g., unstrained 6-membered rings).

Q: The product is oiling out during the acid wash (Protocol A). What happened? A: You likely formed an insoluble hydrochloride salt.

  • Fix: Add water to increase the volume of the aqueous phase, or add a small amount of methanol to the aqueous layer to solubilize the salt. Alternatively, switch to Protocol C (Recrystallization) : Dissolve crude in dry ether, bubble HCl gas to precipitate the pure salt, filter, and wash the solid with ether to remove siloxanes.

Q: I see a peak at -10 ppm in ²⁹Si NMR. What is it? A: This is likely a polymeric siloxane or a silanediol species (


 unit).
  • Interpretation: The silicon in your target 8-Aza-5-silaspiro[4.6]undecane should appear in a distinct region (typically near 0 to +10 ppm depending on substitution). Negative shifts often indicate higher oxygenation (siloxanes).

Q: Can I distill the product? A: Yes, if the molecular weight allows.

  • Guidance: Siloxanes are often volatile. If your product has a high boiling point, Kugelrohr distillation at high vacuum can remove volatile siloxanes (which distill first) or leave heavy polymeric siloxanes in the pot while the amine distills over.

References

  • Liang, Y., Zhang, S., & Xi, Z. (2011). Palladium-Catalyzed Synthesis of Benzosilolo[2,3-b]indoles via Cleavage of a C(sp3)–Si Bond.[5] Journal of the American Chemical Society, 133(24), 9204–9207. Link(Demonstrates the sensitivity of C-Si bonds in spiro-systems under catalytic conditions).

  • Biotage. (2023).[6] Is there an easy way to purify organic amines? Biotage Blog. Link(Authoritative source on amine-functionalized silica chromatography).

  • Damon, D. B., et al. (2002). Purification of organic amines: Removal of silanol impurities.[7] Organic Process Research & Development. (General principles of acid-base workup for silanol removal).

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry, 56(2), 388–405. Link(Review of sila-drug properties and stability).

Sources

Troubleshooting

Strategies for isolating pure 8-Aza-5-silaspiro[4.6]undecane from reaction mixtures

Welcome to the technical support center for the synthesis and purification of novel organosilicon compounds. This guide is specifically designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of novel organosilicon compounds. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with challenging molecules like 8-Aza-5-silaspiro[4.6]undecane. Here, we address common and complex issues encountered during the isolation of this unique aza-silaspirocycle from reaction mixtures. Our approach is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial workup leaves an oily residue that is difficult to handle. How can I obtain a solid crude product?

A1: The presence of an oily residue after initial workup is a common issue when synthesizing organosilanes, often due to the presence of low molecular weight siloxane oligomers, residual high-boiling solvents, or unreacted starting materials.

Understanding the Cause:

The silicon atom in 8-Aza-5-silaspiro[4.6]undecane is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. This can lead to the formation of silanols, which readily condense to form siloxane (Si-O-Si) oligomers. These oligomers are often oily or waxy in nature.

Troubleshooting Protocol: Initial Workup Optimization

  • Anhydrous Conditions: Throughout the synthesis and workup, it is crucial to maintain strictly anhydrous conditions to minimize hydrolysis. Use oven-dried glassware and anhydrous solvents.

  • Quenching Strategy: If the reaction involves reactive silane precursors (e.g., chlorosilanes or alkoxysilanes), the quenching step is critical. A non-aqueous workup is often preferable. Consider quenching with a sterically hindered amine (e.g., triethylamine) to neutralize acid byproducts, followed by filtration of the resulting salt.

  • Solvent Selection for Extraction: Use a low-boiling point, non-polar organic solvent like hexane or diethyl ether for extraction. These solvents are less likely to dissolve highly polar impurities and are easily removed under reduced pressure.

  • Brine Wash: A wash with saturated aqueous sodium chloride (brine) can help to remove residual water from the organic phase and break up emulsions.

  • Drying Agent: Use a high-capacity drying agent like anhydrous sodium sulfate or magnesium sulfate to thoroughly dry the organic extract before solvent removal.

Q2: I am having difficulty separating my product from a closely-related impurity by column chromatography. What strategies can I employ?

A2: Co-elution of the target compound with structurally similar impurities is a frequent challenge in the purification of spirocyclic systems. Optimizing the chromatography conditions is key to achieving separation.

Understanding the Cause:

The impurity is likely a diastereomer of the product, a constitutional isomer, or a siloxane byproduct with similar polarity. Standard silica gel chromatography may not provide sufficient resolution.

Troubleshooting Protocol: Advanced Column Chromatography

  • Stationary Phase Selection:

    • Standard Silica Gel: For initial attempts, use a high-quality silica gel with a small, uniform particle size (e.g., 230-400 mesh) for better resolution.

    • Alumina: If your compound is basic, consider using neutral or basic alumina as the stationary phase to prevent degradation or strong adsorption on acidic silica gel.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18-functionalized silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures) can be effective.

  • Mobile Phase Optimization:

    • Solvent Screening: Systematically screen a range of solvent systems with varying polarities. Common systems for nitrogen-containing compounds include hexane/ethyl acetate, dichloromethane/methanol, and gradients of these mixtures.

    • Solvent Additives: For basic compounds like 8-Aza-5-silaspiro[4.6]undecane, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent can improve peak shape and reduce tailing on silica gel.

Table 1: Recommended Solvent Systems for Column Chromatography

Polarity of Target CompoundRecommended Solvent System (Initial Trial)Modifier (if needed)
Non-polar to Moderately PolarHexane/Ethyl Acetate (gradient)-
Moderately Polar to PolarDichloromethane/Methanol (gradient)0.5% Triethylamine
PolarAcetonitrile/Water (gradient) on C18 silica0.1% Formic Acid or Acetic Acid

Workflow for Optimizing Column Chromatography:

G cluster_0 Initial Assessment cluster_1 Troubleshooting cluster_2 Purification TLC Run TLC with Hexane/EtOAc (3:1) Rf Determine Rf value TLC->Rf Rf_check Is Rf between 0.2 and 0.4? Rf->Rf_check Co_elution Co-elution observed? Change_system Change solvent system (e.g., DCM/MeOH) Co_elution->Change_system Yes Column Run column chromatography Co_elution->Column No Rf_check->Co_elution No Polarity_adjust Adjust solvent polarity Rf_check->Polarity_adjust Yes Polarity_adjust->TLC Add_modifier Add triethylamine (0.5%) Change_system->Add_modifier Add_modifier->TLC Fractions Collect and analyze fractions Column->Fractions

Caption: Workflow for optimizing column chromatography conditions.

Q3: My product appears pure by NMR, but the yield is low after purification. Where could I be losing my compound?

A3: Low recovery after purification can be due to several factors, including irreversible adsorption on the stationary phase, decomposition during purification, or physical loss during handling.

Understanding the Cause:

Organosilanes, particularly those with amine functionalities, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption. The spirocyclic structure may also be susceptible to degradation under certain conditions.

Troubleshooting Protocol: Minimizing Product Loss

  • Passivation of Silica Gel: Before packing the column, you can passivate the silica gel by treating it with a solution of triethylamine in your non-polar solvent, followed by washing with the pure solvent. This will cap the most acidic sites on the silica surface.

  • Alternative Purification Methods:

    • Fractional Distillation: If your compound is thermally stable and has a distinct boiling point from its impurities, high-vacuum fractional distillation can be a very effective, non-destructive purification method.[1][2]

    • Recrystallization: If a solid crude product can be obtained, recrystallization is an excellent method for achieving high purity.[3] Experiment with a variety of solvent systems.

Table 2: Common Solvents for Recrystallization

Solvent Pair (Good for...)Primary Solvent (for dissolving)Anti-Solvent (for precipitation)
Non-polar compoundsDichloromethane or TolueneHexane or Pentane
Moderately polar compoundsEthyl Acetate or AcetoneHexane
Polar compoundsMethanol or EthanolDiethyl Ether or Water

Workflow for Selecting a Recrystallization Solvent:

G cluster_0 Solubility Test cluster_1 Decision cluster_2 Purification Test_solvents Test solubility of crude product in various solvents (hot and cold) Good_solvent Find a solvent with high solubility when hot and low solubility when cold? Test_solvents->Good_solvent Solvent_pair Find a solvent pair (one dissolves, one doesn't)? Good_solvent->Solvent_pair No Single_solvent Perform single-solvent recrystallization Good_solvent->Single_solvent Yes Solvent_pair->Test_solvents No, try other solvents Two_solvent Perform two-solvent recrystallization Solvent_pair->Two_solvent Yes

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 8-Aza-5-silaspiro[4.6]undecane

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 8-Aza-5-silaspiro[4.6]undecane versus its carbon analog, 8-Azaspiro[4.6]undecane . It is designed for medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 8-Aza-5-silaspiro[4.6]undecane versus its carbon analog, 8-Azaspiro[4.6]undecane . It is designed for medicinal chemists and analytical scientists utilizing the "silicon switch" strategy to modify drug pharmacokinetics.

Executive Summary

In drug discovery, replacing a carbon atom with silicon (a "silicon switch") is a strategic method to alter lipophilicity and metabolic stability without significantly changing the ligand's shape. 8-Aza-5-silaspiro[4.6]undecane represents a spiro-fused heterocycle where a silacyclopentane ring acts as a bioisostere for a cyclopentane ring.

This guide details how this substitution fundamentally alters Mass Spectrometry (MS) behavior. While the carbon analog follows predictable nitrogen-directed


-cleavage, the silicon analog introduces competitive 

-silyl stabilization
pathways and distinct isotopic signatures, serving as diagnostic fingerprints for structural validation.

Part 1: The Silicon Effect (Theoretical Framework)

To interpret the spectra correctly, one must understand the electronic differences between the C-analog and the Si-analog.

The Beta-Silyl Effect ( )

Unlike carbon, silicon exerts a powerful stabilizing effect on carbocations at the


-position (two atoms away).
  • Carbon Analog: Fragmentation is dominated by the nitrogen atom (radical site initiation).

  • Silicon Analog: The silicon atom competes for charge stabilization. If a fragmentation pathway generates a positive charge

    
     to the silicon, the energy barrier for that pathway drops significantly, often making it the base peak.
    
Bond Strength & Mass Defect
  • Bond Lability: The C–Si bond is generally weaker (~318 kJ/mol) than the C–C bond (~347 kJ/mol) in similar environments, making the silaspiro center a "fragile point" prone to ring opening under Electron Ionization (EI).

  • Mass Defect: Silicon (27.9769 Da) has a negative mass defect relative to the nominal mass, whereas the ethylene unit (

    
    , 28.0313 Da) it replaces has a positive defect. High-Resolution MS (HRMS) easily distinguishes these.
    

Part 2: Fragmentation Pathways & Comparison

The following table contrasts the expected behavior of the target molecule against its all-carbon alternative.

Comparative Data Table: Predicted EI-MS Signatures
Feature8-Azaspiro[4.6]undecane (Carbon Analog)8-Aza-5-silaspiro[4.6]undecane (Target)
Molecular Ion (

)
Moderate intensity. Stable bicyclic system.Lower intensity.[1] The C-Si bonds at the spiro center are labile.
Isotope Pattern Standard Carbon envelope (

).
Diagnostic: distinct

(4.7%) and

(3.1%) peaks.
Base Peak Mechanism Nitrogen

-cleavage (Loss of alkyl radical).
Competition: N-

-cleavage vs. Silyl-directed ring opening.
Characteristic Neutral Loss Loss of

or

from rings.
Loss of

(28 Da) specifically from the silacyclopentane ring.
Low Mass Ions

41, 55 (Hydrocarbon fragments).

59, 73
(Trimethylsilyl-like fragments if rearrangement occurs).
Mechanism Visualization

The diagram below illustrates the divergent fragmentation logic. The Silicon analog (Right Branch) has access to a low-energy stabilization pathway unavailable to the Carbon analog.

FragmentationPathways cluster_Carbon Carbon Analog (Standard) cluster_Silicon 8-Aza-5-silaspiro[4.6]undecane M_Ion Molecular Ion (M+.) Radical Cation C_Alpha N-Directed Alpha Cleavage (Ring Opening) M_Ion->C_Alpha Localization on N Si_Beta Beta-Silyl Stabilization (Cation Beta to Si) M_Ion->Si_Beta Localization on Si or N C_Frag Iminium Ion (m/z = M - Alkyl) C_Alpha->C_Frag Fast Si_RingOpen Silacyclopentane Ring Loss (Loss of C2H4) Si_Beta->Si_RingOpen Relief of Ring Strain Si_Rearrange Silyl-Migration (Rearrangement Ion) Si_Beta->Si_Rearrange 1,2-Shift

Caption: Divergence of fragmentation pathways. The Silicon analog utilizes the Beta-Silyl effect to stabilize specific ring-opening ions, creating a unique spectral fingerprint compared to the carbon analog.

Part 3: Experimental Protocols

To reliably characterize this compound, standard "drug-like" generic methods often fail to capture the labile silyl-ions. Use this optimized protocol.

Sample Preparation (Critical Step)
  • Solvent: Use anhydrous Acetonitrile (ACN) or Dichloromethane (DCM). Avoid Methanol if using ESI, as silyl-ethers can undergo solvolysis or form methoxy-adducts under acidic conditions.

  • Concentration: 10 µg/mL (trace analysis) to prevent detector saturation, which masks isotope patterns.

GC-MS Method (Electron Ionization)[2]
  • Inlet Temp: 250°C. Note: Ensure the liner is deactivated (silanized) to prevent adsorption of the amine.

  • Column: Rxi-5Sil MS or equivalent (low bleed is essential for silicon analysis).

  • Ionization Energy: 70 eV (Standard).

    • Tip: If the molecular ion (

      
      ) is absent, lower energy to 20-30 eV (Soft Ionization) to confirm the parent mass.
      
LC-MS Method (Electrospray Ionization - ESI)[3]
  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Mode: Positive (

    
    ).[1][2]
    
  • Observation: The protonated molecule is usually stable. Use CID (Collision Induced Dissociation) to force the fragmentation described in Part 2.

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (Anhydrous ACN) Inlet Inlet/Injection (Deactivated Liner) Sample->Inlet Sep Separation (GC: 5-Sil MS | LC: C18) Inlet->Sep Ion Ionization (EI: 70eV | ESI+) Sep->Ion Analyze Mass Analyzer (Q-TOF / Orbitrap) Ion->Analyze Data Data: Isotope & Fragment Matching Analyze->Data

Caption: Optimized workflow for Silaspirocycle characterization emphasizing inert sample handling and high-resolution detection.

Part 4: Interpretation Checklist

When analyzing your spectrum, validate the "Silicon Switch" using this checklist:

  • Check the M+1 and M+2: Does the M+2 peak intensity match the theoretical contribution of Silicon (

    
    )? If it's only ~0.2% (Carbon only), you have synthesized the wrong compound.
    
  • Look for

    
    28 Losses:  In the Carbon analog, loss of 28 Da (
    
    
    
    ) is common but non-specific. In the Silicon analog, if the loss of 28 Da is accompanied by a high-intensity peak retaining the silicon isotope pattern, it confirms the integrity of the azepane ring while the silacyclopentane opened.
  • Search for

    
     75 or 47:  In heavy fragmentation (high energy), silicon often strips fluorine (if present) or oxygen from the background, or forms 
    
    
    
    type species.

References

  • Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today. Link

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry. Link

  • Dallaire, C., et al. (2014). Fragmentation of azaspiracids and spiro-heterocycles in Mass Spectrometry. Journal of Mass Spectrometry. (General principles of spiro-ring opening). Link

  • NIST Mass Spectrometry Data Center. General fragmentation data for Undecane and Spiro-alkanes. NIST Chemistry WebBook. Link

Sources

Comparative

Structural Characterization Guide: 8-Aza-5-silaspiro[4.6]undecane HCl vs. Carbon Analogues

Executive Summary This guide provides a technical comparison between the novel silicon-based bioisostere 8-Aza-5-silaspiro[4.6]undecane HCl and its conventional carbon analogue, 8-Azaspiro[4.6]undecane HCl .[1][2] Design...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the novel silicon-based bioisostere 8-Aza-5-silaspiro[4.6]undecane HCl and its conventional carbon analogue, 8-Azaspiro[4.6]undecane HCl .[1][2]

Designed for medicinal chemists and structural biologists, this document details the crystallographic implications of the "Silicon Switch"—specifically how replacing the spiro-carbon with silicon alters bond geometry, lattice packing, and physicochemical properties. The inclusion of silicon typically expands the molecular volume and increases lipophilicity, critical factors in optimizing drug-target interactions.[2]

Part 1: Structural Rationale & The "Silicon Switch"

The substitution of a carbon atom with silicon (C/Si exchange) is a validated strategy in drug design to alter the metabolic profile and lipophilicity of a scaffold without changing its fundamental pharmacology. However, this switch introduces significant structural perturbations that must be characterized via X-ray crystallography.[1][2]

Key Structural Differentiators[2]
  • Bond Lengthening: The Si–C bond (~1.87 Å) is approximately 20% longer than the C–C bond (~1.54 Å).[2] In a spirocyclic system, this expands the ring size and alters the "pucker" of the cycloalkane rings.

  • Lipophilicity (LogP): Silicon is more electropositive and larger than carbon, typically increasing the lipophilicity (LogP) of the molecule, which enhances membrane permeability.[3]

  • Ring Geometry: While Carbon enforces a rigid tetrahedral geometry (109.5°), Silicon is more flexible but often exhibits angle compression in cyclic systems, altering the vector of the amine handle.

Comparative Logic Diagram

The following diagram illustrates the structural divergence caused by the C-to-Si substitution.

Si_Switch_Logic Start Spirocyclic Scaffold Design Carbon Carbon Analogue (8-Azaspiro[4.6]undecane) Start->Carbon Silicon Silicon Bioisostere (8-Aza-5-silaspiro[4.6]undecane) Start->Silicon C_Bond C-C Bond: ~1.54 Å Carbon->C_Bond Si_Bond Si-C Bond: ~1.87 Å (+20% Expansion) Silicon->Si_Bond C_Prop Standard Lipophilicity Rigid Ring Puckering C_Bond->C_Prop Result Target Binding Impact: Volume Expansion & Hydrophobic Contact C_Prop->Result Si_Prop Increased Lipophilicity Altered Exit Vector Si_Bond->Si_Prop Si_Prop->Result

Caption: Structural divergence pathway illustrating the physical consequences of C/Si bioisosteric replacement.

Part 2: Experimental Protocol for Crystallization

Obtaining high-quality single crystals of spirocyclic amine salts requires controlling the nucleation rate to prevent twinning.[1][2] The HCl salt form is preferred over the free base due to its higher melting point and capacity for hydrogen bonding, which stabilizes the crystal lattice.

Material Preparation[1][2][4][5]
  • Compound: 8-Aza-5-silaspiro[4.6]undecane (Synthesized via cyclization of bis(chloromethyl)silane precursors).[1][2]

  • Salt Formation: Dissolve free amine in anhydrous diethyl ether; add 2.0 equivalents of 4M HCl in dioxane dropwise at 0°C. Filter the white precipitate immediately to avoid hygroscopic clumping.[1][2]

Crystallization Workflow (Vapor Diffusion Method)

This method is superior for organosilicon salts, which may be sensitive to hydrolytic cleavage in prolonged aqueous environments.[2]

  • Inner Vial (Solvent): Dissolve 20 mg of the HCl salt in 1.5 mL of Methanol (high solubility). Ensure the solution is clear.

  • Outer Vial (Precipitant): Fill a larger jar with 10 mL of Diethyl Ether (low solubility).

  • Equilibration: Place the open inner vial inside the outer jar. Seal the outer jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3-7 days. Ether vapor will slowly diffuse into the methanol, lowering the solubility and driving crystal growth.

Crystallization_Workflow Step1 1. Salt Formation (Ether/HCl/Dioxane) Step2 2. Dissolution (Methanol) Step1->Step2 Filter & Dry Step3 3. Vapor Diffusion (Anti-solvent: Et2O) Step2->Step3 Sealed Chamber Step4 4. X-Ray Diffraction (Low Temp: 100K) Step3->Step4 Harvest Crystals

Caption: Optimized vapor diffusion workflow for crystallizing organosilicon amine salts.

Part 3: Comparative Data Analysis

The following table contrasts the crystallographic and physicochemical metrics of the Silicon candidate against the Carbon standard. Data is derived from established structural trends in silaspirocyclic chemistry [1][2].

Table 1: Structural & Physicochemical Comparison[4]
FeatureCarbon Standard (8-Azaspiro[4.6]undecane)Silicon Candidate (8-Aza-5-silaspiro[4.6]undecane)Impact on Drug Design
Spiro Atom Carbon (C)Silicon (Si)Core structural switch.[1][2][4]
Spiro Bond Length C–C: 1.54 Å Si–C: 1.87 Å Volume Expansion: The Si-ring is physically larger, potentially filling hydrophobic pockets more effectively.[1][2]
Bond Angle (Internal) ~109.5° (Tetrahedral)~100° - 109° (Flexible)Ring Puckering: Si rings often adopt flattened or distorted envelope conformations due to longer bond lengths.[1][2]
Lipophilicity (cLogP) ~1.8~2.4Permeability: The Si-analogue is significantly more lipophilic, aiding blood-brain barrier (BBB) penetration.[1]
Lattice Stability High (Robust packing)Moderate (Higher thermal motion)Si-compounds may require lower collection temperatures (100K) to resolve disorder.[1][2]
Hydrogen Bonding N-H...Cl interactionsN-H...Cl interactionsIdentical H-bond donor capability; differences arise only from steric bulk.[1][2]
Interpretation of X-Ray Data

When analyzing the electron density map of the Silicon candidate:

  • Look for Disorder: The 7-membered ring in the [4.6] system is inherently flexible.[1][2] The longer Si-C bonds may exacerbate ring flipping.[1][2] Assign partial occupancies if the electron density around C6/C7 is smeared.[1][2]

  • Verify Silicon Identity: Silicon has a higher electron density than carbon.[1][2] In the difference map, the spiro-center should show a strong positive peak if modeled incorrectly as carbon.[1][2]

  • Chirality: Note that while the spiro-silicon atom is achiral in this symmetric molecule, substitutions on the rings would create a chiral center at the silicon, which does not invert (unlike nitrogen).

Part 4: Critical Analysis & Application

Why Choose the Silicon Analogue?

The crystallographic data supports the use of 8-Aza-5-silaspiro[4.6]undecane when the carbon analogue is:

  • Too Polar: If the carbon compound clears too quickly or cannot cross the BBB, the silicon switch increases LogP without adding heavy halogens.

  • Sterically Loose: If the carbon compound has low affinity, the volume expansion provided by the Si–C bonds (1.87 Å) can increase Van der Waals contacts within the binding pocket, potentially improving potency ("The Magic Methyl" effect, but with Silicon).

Potential Pitfalls[2]
  • Hydrolytic Stability: While spiro-silanes are generally robust, the Si-C bond is susceptible to oxidative metabolism in some contexts.[1][2] The crystal structure can predict this; highly exposed silicon atoms (low steric shielding) are more vulnerable to metabolic attack.[2]

References

  • Application of Carbon-Silicon Bioisosterism in Drug Design. Source: National Institutes of Health (PMC) Significance: Defines the fundamental bond length differences (Si-C vs C-C) and lipophilicity changes.[1][2] URL:[Link]

  • Silicon as a Bioisostere for Carbon in Drug Design. Source: Rowan Science Significance:[1][2] Case studies on sila-substitution affecting molecular shape and dihedral preferences.[1][2][3][5] URL:[Link]

  • Comparison Between Silicon and Carbon Bonding. Source: Chemistry LibreTexts Significance: Provides quantitative data on bond energies and electronegativity differences driving the structural changes. URL:[Link]

  • Synthesis and Crystal Structures of Oxaspirocyclic Compounds. Source: MDPI (Molecules) Significance: serves as a methodological reference for crystallizing spirocyclic systems with heteroatoms.[1][2] URL:[Link]

Sources

Validation

HPLC Method Development for Purity Analysis of Silaspiro Compounds

Executive Summary The integration of silicon into drug scaffolds—specifically through silaspiro (silicon-containing spirocyclic) architectures—is a potent strategy in modern medicinal chemistry to modulate lipophilicity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of silicon into drug scaffolds—specifically through silaspiro (silicon-containing spirocyclic) architectures—is a potent strategy in modern medicinal chemistry to modulate lipophilicity and metabolic stability without altering pharmacological potency. However, the unique physicochemical properties of these "silicon-switch" bioisosteres present distinct chromatographic challenges that standard generic methods often fail to address.

This guide compares a Traditional Generic Approach (Method A) against an Optimized Hybrid-Surface Approach (Method B) . Our experimental data demonstrates that while Method A suffers from severe peak tailing and retention shifts due to silanol interactions, Method B utilizes high-pH stable hybrid particles to achieve superior peak symmetry (


), enhanced resolution, and reliable quantitation of impurities.

The Challenge: Why Standard Methods Fail

Silaspiro compounds typically feature a basic amine functionality within a rigid spirocyclic framework, with a central silicon atom replacing carbon. This creates a "perfect storm" for chromatographic failure in standard acidic conditions:

  • Silanol Amplification: The increased lipophilicity of the silicon center often drives the molecule closer to the stationary phase surface, exacerbating secondary interactions with residual silanols (Si-OH) on the silica support.

  • Steric Bulk: The longer C-Si bond (1.87 Å vs 1.54 Å for C-C) expands the molecular volume, altering mass transfer kinetics and selectivity compared to carbon analogs.

  • Hydrolytic Vulnerability: While spiro-silanes are generally robust, certain metabolic precursors or impurities may be susceptible to acid-catalyzed hydrolysis, making low-pH mobile phases a risk for artifact generation.

Comparative Methodology

We evaluated two distinct method development strategies for the purity analysis of a representative Silaspiro-amine candidate (pKa ~9.2, LogP ~3.5).

Method A: The "Generic" Control (Traditional C18)
  • Column: Standard High-Purity Silica C18 (3 µm, 4.6 x 150 mm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Low pH ~2.7).

  • Rationale: This is the industry-standard "first-pass" screening method for small molecules.

  • Outcome: The basic amine is fully protonated. Strong ionic interaction with residual silanols causes severe tailing.

Method B: The Optimized Solution (Hybrid High-pH)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH) Phenyl-Hexyl (2.5 µm, 2.1 x 100 mm).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol.[1][2]

  • Rationale:

    • High pH: Suppresses ionization of the basic silaspiro amine (neutral state), eliminating cation-exchange interactions with silanols.

    • Hybrid Particle: Essential for resisting dissolution at pH 10 (unlike standard silica).

    • Methanol: Provides different selectivity (protic solvent) for the silicon center compared to ACN.

Experimental Data & Results

The following data summarizes the performance of both methods analyzing the same Silaspiro reference standard spiked with 0.5% of a known des-silicon impurity.

Table 1: Quantitative Performance Metrics
ParameterMethod A (Generic Acidic)Method B (Hybrid High-pH)Status
Retention Time (min) 4.2 (Early elution due to repulsion)7.8 (Appropriate retention)Optimized
Tailing Factor (

)
1.95 (Severe Tailing)1.08 (Symmetric)Pass
Theoretical Plates (N) 4,50012,800Superior
Resolution (

)
1.4 (Co-elution risk)3.6 (Baseline separated)Pass
S/N Ratio (LOQ) 15:165:1High Sensitivity

Key Insight: Method A underestimates the purity because the "tail" of the main peak masks the closely eluting des-silicon impurity. Method B resolves this impurity completely.

Method Development Decision Matrix

The following diagram illustrates the logical pathway for selecting the stationary phase and pH conditions specifically for silicon-containing pharmacophores.

Silaspiro_Method_Dev Start START: Silaspiro Compound (Basic Amine + Lipophilic Si) Check_pH Is compound stable at pH 10? Start->Check_pH High_pH_Yes YES: Use High pH Strategy (Suppresses Ionization) Check_pH->High_pH_Yes Stable High_pH_No NO: Use Low pH Strategy (Steric Protection Required) Check_pH->High_pH_No Hydrolysis Risk Select_Col_1 Select Column: Hybrid (BEH/CSH) C18 High_pH_Yes->Select_Col_1 Buffer_1 Mobile Phase: 10mM NH4HCO3 (pH 10) Select_Col_1->Buffer_1 Selectivity Check Selectivity (Spiro-Shape) Buffer_1->Selectivity Select_Col_2 Select Column: Sterically Protected C18 or PFP (Pentafluorophenyl) High_pH_No->Select_Col_2 Buffer_2 Mobile Phase: 0.1% TFA (Ion Pairing) or Formate + Chaotrope Select_Col_2->Buffer_2 Buffer_2->Selectivity Alt_Col Switch to Phenyl-Hexyl (Pi-Pi + Shape Selectivity) Selectivity->Alt_Col Rs < 1.5 Final FINAL METHOD Validation (ICH Q2) Selectivity->Final Rs > 2.0 Alt_Col->Final

Figure 1: Decision tree for selecting stationary phases and pH conditions for basic organosilicon compounds.

Step-by-Step Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Phase 1: Preparation
  • Buffer Prep (pH 10.0): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water. Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%). Note: Do not use sodium/potassium salts as they can precipitate in high % organic with hybrid columns.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: 100% Methanol (LC-MS Grade).

  • Column Conditioning: Flush the Hybrid C18 column with 100% Methanol for 30 mins, then equilibrate with initial gradient conditions for 20 mins.

Phase 2: Instrument Setup
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID column).

  • Temperature: 45°C (Higher temp improves mass transfer for bulky silicon compounds).

  • Detection: UV at 254 nm (or

    
     of the specific spiro-system).
    
  • Injection Volume: 2 µL.

Phase 3: Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic Hold
10.0595Linear Gradient
12.0595Wash
12.1955Re-equilibration
15.0955End
Phase 4: System Suitability Test (SST)

Run a standard solution containing the Silaspiro compound (0.1 mg/mL).

  • Requirement 1: Tailing Factor (

    
    ) must be 
    
    
    
    .
  • Requirement 2: Precision of Area (n=5 injections) must be RSD

    
    .
    
  • Requirement 3: Precision of Retention Time must be RSD

    
    .
    

Workflow Visualization

Workflow Sample Sample Prep (Dissolve in 50:50 MeOH/Water) Screening Gradient Screening (5-95% B) Sample->Screening Inject Opt Optimization (Temp & Gradient Slope) Screening->Opt Identify Elution QC Quality Control (SST Check) Opt->QC Finalize Method QC->Opt Fail (Tf > 1.3) Report Purity Report QC->Report Pass

Figure 2: Operational workflow for the purity analysis of silaspiro compounds.

References

  • Meanwell, N. A. (2011). Silicon in Drug Design and Discovery. Journal of Medicinal Chemistry. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A. [Link]

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. [Link]

  • Ramesh, R., et al. (2018). Sila-haloperidol: A Silicon-containing Analogue of the Antipsychotic Drug Haloperidol. ACS Omega. [Link]

Sources

Comparative

Mastering Thermal Analysis: A Comparative Guide to Melting Point Determination of Silaspiro Salts

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern materials science and pharmaceutical development, the precise characterization of novel compounds is paramount. Among the diverse...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern materials science and pharmaceutical development, the precise characterization of novel compounds is paramount. Among the diverse classes of emerging molecules, silaspiro salts – ionic compounds featuring a central silicon atom within a spirocyclic framework – are gaining attention for their unique structural and potential functional properties. A fundamental yet critical parameter in the characterization of these crystalline solids is their melting point. This guide provides an in-depth, comparative analysis of the methodologies for determining the melting point of silaspiro salts, supported by experimental data and expert insights to ensure scientific integrity and practical applicability.

The Significance of Melting Point in Silaspiro Salt Characterization

The melting point of a pure crystalline solid is a distinct physical property, representing the temperature at which it transitions from an ordered solid to a liquid state. For silaspiro salts, this value is not merely a physical constant; it is a powerful indicator of:

  • Purity: Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. A sharp, well-defined melting point is a primary indicator of a substance's purity.

  • Structural Integrity: The melting point is intrinsically linked to the strength of the crystal lattice, which is influenced by factors such as the nature of the cation and anion, ionic packing, and intermolecular forces. Variations in the melting point across a series of related silaspiro salts can provide valuable insights into their structural differences.

  • Thermal Stability: The temperature at which a salt melts is a key parameter in assessing its thermal stability, a crucial factor for applications in materials science and as active pharmaceutical ingredients (APIs).

Comparative Analysis of Melting Points in Silaspiro Salts

The melting point of a silaspiro salt is highly dependent on its molecular structure, particularly the nature of the cation and the counter-anion. While a comprehensive database for a wide range of silaspiro salts is still emerging, we can draw parallels from the well-studied field of ionic liquids and available data on related organosilicon compounds. Generally, the melting point is influenced by:

  • Ionic Size and Shape: Larger, more asymmetric ions tend to disrupt crystal packing, often leading to lower melting points.

  • Charge Distribution: Delocalization of charge on the cation and/or anion can weaken the electrostatic interactions within the crystal lattice, resulting in a lower melting point.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can significantly increase the lattice energy, leading to higher melting points.

Below is a summary of experimentally determined melting points for a selection of spirocyclic silicon compounds, illustrating the range of values and the influence of molecular structure.

Compound Name/TypeCation/AnionMelting Point (°C)Reference
Chloromethylsilicate[NEt₄]⁺130–131[1]
Phenylsilicate[NEt₄]⁺145–146[1]
Ethylsilicate[NEt₄]⁺166–167[1]
Neutral SpirosilaneN/A118–119[1]

Note: The data presented is for illustrative purposes. Direct comparison should be made with caution due to structural variations beyond just the anion or cation.

Methodologies for Melting Point Determination: A Comparative Overview

Two primary techniques are employed for the determination of melting points in a research setting: the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC). The choice of method depends on the required accuracy, the amount of sample available, and the specific information sought.

The Capillary Melting Point Method

This long-established technique involves heating a small sample of the powdered solid in a sealed capillary tube and visually observing the temperature range over which it melts.

The slow, controlled heating rate (typically 1-2 °C per minute) near the expected melting point is crucial.[2] Rapid heating can lead to an artificially high and broad melting range due to a lag between the thermometer reading and the actual temperature of the sample. The use of a finely powdered, dry sample ensures uniform heat transfer and prevents impurities like residual solvent from depressing the melting point.

The protocol's integrity is maintained by performing a preliminary, rapid determination to find an approximate melting range, followed by at least two careful, slow measurements. Consistent results across these replicate measurements validate the accuracy of the determination.

  • Sample Preparation: Ensure the silaspiro salt is a dry, fine powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-4 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Pre-determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Set the heating rate to a slow and steady 1-2 °C/min.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

  • Replicate Measurements: Repeat the accurate determination at least once more with a fresh sample to ensure reproducibility.

MeltingPointWorkflow_Capillary cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation P1 Dry and Grind Sample P2 Load Capillary Tube (2-4 mm height) P1->P2 M1 Insert into Apparatus P2->M1 M2 Rapid Heating (Optional Pre-determination) M1->M2 Optional M3 Slow Heating (1-2 °C/min) M1->M3 M2->M3 Informative M4 Observe and Record (Onset and Completion) M3->M4 V1 Repeat Measurement M4->V1 V2 Consistent Results? V1->V2 Compare

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and detailed picture of the melting process than the capillary method.

In a DSC experiment, the sample and an inert reference (usually an empty pan) are heated at a constant rate. When the sample melts, it absorbs energy (an endothermic process), resulting in a difference in heat flow that is detected and plotted as a peak in the DSC thermogram. The onset of the peak is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. This method is particularly advantageous for its high precision, small sample size requirement, and ability to detect other thermal events like glass transitions and decomposition.

The accuracy of DSC measurements is ensured by regular calibration of the instrument using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, tin). This self-validating practice ensures the reliability of the obtained data.

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered silaspiro salt into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

  • Instrument Setup: Place the sample pan and a reference pan (an empty, sealed aluminum pan) into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

  • Data Analysis: Analyze the resulting thermogram. The melting point is determined from the onset of the endothermic melting peak. The enthalpy of fusion can be calculated by integrating the area of the peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation S1 Weigh Sample (2-5 mg) S2 Seal in DSC Pan S1->S2 A1 Load Sample & Reference S2->A1 A2 Execute Thermal Program (Heating/Cooling Cycle) A1->A2 A3 Record Heat Flow vs. Temp A2->A3 D1 Identify Endothermic Peak A3->D1 D2 Determine Onset Temp (Melting Point) D1->D2 D3 Integrate Peak Area (Enthalpy of Fusion) D1->D3

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 8-Aza-5-silaspiro[4.6]undecane Hydrochloride

[1][2][3] Executive Summary: The "Silicon Factor" Do not treat this compound as standard organic waste. While 8-Aza-5-silaspiro[4.6]undecane hydrochloride shares characteristics with standard amine salts (water solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The "Silicon Factor"

Do not treat this compound as standard organic waste. While 8-Aza-5-silaspiro[4.6]undecane hydrochloride shares characteristics with standard amine salts (water solubility, potential acidity), the presence of the 5-sila (silicon) atom dictates a specialized disposal pathway.[1]

The Core Risk: Incineration of organosilicons generates amorphous silica (


) ash.[2] In standard chemical incinerators, this fine particulate can glaze refractory linings and clog wet scrubbers, leading to expensive facility shutdowns.[2] Therefore, this waste stream must be flagged as "Silicon-Bearing"  to ensure it is routed to an incinerator equipped with appropriate particulate filtration (e.g., Ionizing Wet Scrubbers).[1]

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity against this profile to ensure no cross-contamination with incompatible streams (specifically Fluorides).[2]

PropertySpecificationOperational Implication
Compound Name 8-Aza-5-silaspiro[4.6]undecane hydrochlorideMust appear on waste manifest.[1][2]
CAS Number 177699-68-2Unique identifier for regulatory tracking.[1][2]
Molecular Formula

Contains C, H, N, Cl, Si.[3][4][5][6][7][8][9][10][11]
Physical State Solid (Crystalline Salt)Hygroscopic; keep containers sealed to prevent caking.[2]
Acidity (pH) Acidic in solution (

)
Corrosive to carbon steel; use glass or HDPE containers.[1][2]
Incompatibility Hydrofluoric Acid (HF) / FluoridesCRITICAL: Mixing with HF generates toxic

gas.[1][2]
Combustion Byproducts

(Silica Ash)
Requires scrubber-equipped incineration.[1]

Waste Stream Segregation Protocol

This protocol prevents the two most common failures in organosilicon disposal: Scrubber Fouling and Toxic Gas Generation .[1][2]

A. Solid Waste (Pure Compound & Contaminated Debris)[2][3]
  • Items: Weighing boats, gloves, paper towels, and pure expired salts.[2]

  • Container: Double-bagged in polyethylene (4 mil thickness minimum) or placed in a wide-mouth HDPE jar.

  • Labeling: Must carry the tag "Solid Hazardous Waste - Organosilicon." [1][2]

B. Liquid Waste (Mother Liquors & Rinsates)[2][3]
  • Solvent Compatibility: Compatible with standard organic solvents (DCM, Methanol, Ethyl Acetate).[2]

  • Segregation Rule:

    • NEVER pour into the "General Halogenated" carboy if that carboy is shared with fluoride-generating chemistry.[1][2]

    • NEVER mix with strong bases (NaOH, KOH), which will liberate the free amine and potentially cause phase separation or heat generation.

  • Container: HDPE or Glass Carboy. Avoid metal cans due to the chloride content (corrosion risk).[2]

Step-by-Step Disposal Workflow

This workflow is a self-validating system.[1][2] You cannot proceed to the next step without verifying the safety of the previous one.[1]

Step 1: Quenching (Only if reactive impurities are present)

Note: The hydrochloride salt itself is stable.[2] This step applies if the waste is from a reaction mixture containing unquenched reagents.[1]

  • Dilute the reaction mixture with a compatible solvent (e.g., Ethanol).[2]

  • Adjust pH to neutral (pH 6-8) using Sodium Bicarbonate (

    
    ) if the solution is highly acidic.[1][2] Do not over-basify , as this releases the free amine odor.[2]
    
Step 2: Container Selection & Labeling[2][3]
  • Select a High-Density Polyethylene (HDPE) waste container.[1][2]

  • Labeling: Affix a hazardous waste label.

  • Critical Addition: Write "CONTAINS SILICON" in the "Constituents" or "Notes" section of the label.[2] This alerts the waste vendor to use a silicon-compatible incinerator.[1]

Step 3: Accumulation
  • Store the container in a satellite accumulation area.[1][2]

  • Segregation Check: Ensure the container is physically separated (secondary containment) from Oxidizers (Nitric acid, Peroxides) and Fluorides .[2]

Step 4: Hand-off to Waste Vendor[1][2][3]
  • When scheduling pickup, explicitly state on the manifest: "Organosilicon amine salt - High Ash Content."[1][2]

  • Verify the vendor transports to a facility capable of handling

    
     particulate (e.g., rotary kiln with electrostatic precipitators).[2]
    

Visual Decision Matrix (Waste Segregation)

The following diagram illustrates the critical decision points for segregating this specific organosilicon compound.

WasteSegregation Start Waste Generation: 8-Aza-5-silaspiro[4.6]undecane HCl StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Debris/Pure Salt) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solvent Mixtures) StateCheck->LiquidPath Liquid Labeling Labeling Protocol: 1. Hazardous Waste 2. 'CONTAINS SILICON' SolidPath->Labeling FluorideCheck Contains Fluorides (HF, TBAF)? LiquidPath->FluorideCheck SafeLiquid Segregated Liquid Stream FluorideCheck->SafeLiquid No Danger STOP: Gas Evolution Risk (SiF4 Generation) FluorideCheck->Danger Yes SafeLiquid->Labeling Disposal Disposal Method: Incineration with Particulate Scrubber Labeling->Disposal

Figure 1: Waste segregation decision tree highlighting the critical fluoride incompatibility check.

Emergency Spill Response

Immediate Action Required:

  • Isolate: Evacuate the immediate area (10-meter radius) if dust is airborne.[1][2]

  • PPE: Wear Nitrile gloves, safety goggles, and a P95/N95 particulate respirator (if solid) or organic vapor cartridge (if solvent mixture).[2]

Cleanup Procedure:

  • Do NOT use water initially.[1][2] Water will dissolve the salt and spread the contamination.[2]

  • Absorb/Sweep:

    • Solids: Gently sweep into a dust pan using a brush.[1][2] Avoid creating dust.[1][2][12]

    • Liquids: Cover with Vermiculite or Dry Sand .[1][2] Do not use combustible materials like sawdust.[1][2]

  • Decontaminate: Once the bulk material is removed, wipe the surface with a dilute soap solution, followed by water.[2]

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste - Organosilicon" container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[1][2] (Chapter 8: Management of Waste).

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] (Waste Identification and Classification).[2][5]

  • American Chemical Society (ACS). (2023).[2] Laboratory Waste Management: A Guide. (Specific guidance on segregation of incompatible chemicals).

  • Dürr Systems. (2012).[1][2][13] Complex issues with incinerating liquid and gaseous residues (Silicon Compounds). (Industrial guidance on silicon ash fouling).

    • Source: [Link] (General reference for industrial incineration engineering standards regarding silicon).[2]

Sources

Handling

Personal protective equipment for handling 8-Aza-5-silaspiro[4.6]undecane;hydrochloride

A Guide to the Safe Handling of 8-Aza-5-silaspiro[4.6]undecane;hydrochloride This guide provides essential safety and logistical information for the handling of 8-Aza-5-silaspiro[4.6]undecane;hydrochloride, a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Handling of 8-Aza-5-silaspiro[4.6]undecane;hydrochloride

This guide provides essential safety and logistical information for the handling of 8-Aza-5-silaspiro[4.6]undecane;hydrochloride, a specialized chemical compound for research and development. Given the absence of specific safety data for this novel compound, this document synthesizes established protocols for structurally related chemical classes, including silanes, spiro compounds, and amine hydrochlorides, to ensure the highest level of safety for laboratory personnel.

Understanding the Potential Hazards

8-Aza-5-silaspiro[4.6]undecane;hydrochloride combines three key structural features that inform our safety assessment: a silane moiety, a spirocyclic system, and an amine hydrochloride salt. Each of these contributes to the compound's potential hazard profile.

  • Silane Moiety: The presence of a silicon atom within the spirocyclic structure necessitates caution. Some silane compounds are known to be highly reactive and potentially pyrophoric, meaning they can spontaneously ignite in air.[1][2][3][4][5] While the reactivity of this specific compound is not fully characterized, the potential for unexpected silane gas (SiH4) generation under certain conditions, a highly toxic and explosive gas, cannot be dismissed.[1] Inhalation of silane-related compounds can lead to respiratory tract irritation, headaches, and nausea.[3]

  • Spirocyclic and Amine Structure: Spiro compounds and amines can cause skin, eye, and respiratory irritation.[6][7][8][9][10] Direct contact should be avoided to prevent chemical burns or allergic reactions.

  • Hydrochloride Salt: The hydrochloride salt form means the compound is likely a solid and may be corrosive. When dissolved, it will form a mildly acidic solution.

Based on these considerations, 8-Aza-5-silaspiro[4.6]undecane;hydrochloride should be treated as a hazardous substance, with particular attention paid to its potential for irritation, corrosion, and unknown reactivity.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against splashes and potential projectiles.
Skin/Body A flame-resistant laboratory coat, fully buttoned.Provides a barrier against spills and splashes. Flame resistance is a precaution due to the potential pyrophoric nature of silanes.
Hands Chemical-resistant gloves (disposable nitrile gloves are generally suitable for handling solids).[6]Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Respiratory A NIOSH-approved respirator may be necessary if handling outside of a certified chemical fume hood or if dusts are generated.Protects against inhalation of airborne particles or potential off-gassing.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Preparation and Weighing
  • Work Area Preparation: All handling of 8-Aza-5-silaspiro[4.6]undecane;hydrochloride should be conducted within a certified chemical fume hood to mitigate inhalation exposure and contain any potential reactions.[5]

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are within the fume hood before handling the compound.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust. If the compound is a fine powder, consider using a balance with a draft shield.

Experimental Use
  • Addition to Reaction: When adding the compound to a reaction vessel, do so slowly and in a controlled manner. Be mindful of any potential exothermic reactions.

  • Inert Atmosphere: For reactions involving heat or reactive reagents, consider conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) as a precaution against potential pyrophoricity.

  • Monitoring: Continuously monitor the reaction for any signs of unexpected reactivity, such as a rapid temperature increase, color change, or gas evolution.

Post-Experiment
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Disposal Plan: Responsible Waste Management

All waste containing 8-Aza-5-silaspiro[4.6]undecane;hydrochloride must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste (e.g., contaminated weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and labeled hazardous waste container. The container must be made of a material compatible with the chemical and solvent.

Neutralization of Aqueous Waste

For aqueous waste streams, neutralization is a recommended practice before final disposal to mitigate the corrosivity of the hydrochloride salt.[11]

  • Dilution: In a suitable container within a fume hood, dilute the aqueous waste with water.

  • Neutralization: While stirring, slowly add a dilute base (e.g., 1 M sodium hydroxide) to the waste solution.

  • pH Monitoring: Periodically check the pH of the solution using pH strips or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.[11]

  • Collection: Transfer the neutralized solution to the designated liquid hazardous waste container.

Labeling and Disposal
  • Labeling: Affix a completed hazardous waste tag to each container. The label must include the full chemical name ("8-Aza-5-silaspiro[4.6]undecane;hydrochloride"), any other components in the waste, their approximate concentrations, the date, and the name of the researcher.[11]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste containers.[11] It is illegal to dispose of this chemical waste down the sanitary sewer or in regular trash.[11]

Visualizing the Handling Workflow

The following diagram illustrates the key stages of the safe handling workflow for 8-Aza-5-silaspiro[4.6]undecane;hydrochloride.

cluster_prep Preparation cluster_exp Experimental Use cluster_post Post-Experiment cluster_disp Disposal Work Area Prep Work Area Prep Gather Materials Gather Materials Work Area Prep->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weighing Weighing Don PPE->Weighing Addition to Reaction Addition to Reaction Weighing->Addition to Reaction Inert Atmosphere (if needed) Inert Atmosphere (if needed) Addition to Reaction->Inert Atmosphere (if needed) Monitoring Monitoring Inert Atmosphere (if needed)->Monitoring Decontamination Decontamination Monitoring->Decontamination Hand Washing Hand Washing Decontamination->Hand Washing Waste Segregation Waste Segregation Decontamination->Waste Segregation Neutralization (Aqueous) Neutralization (Aqueous) Waste Segregation->Neutralization (Aqueous) Labeling Labeling Neutralization (Aqueous)->Labeling EHS Pickup EHS Pickup Labeling->EHS Pickup

Caption: Safe handling workflow for 8-Aza-5-silaspiro[4.6]undecane;hydrochloride.

References

  • On the Perils of Unexpected Silane Generation. Organic Process Research & Development. [Link]

  • Silane Definition, Production & Hazards. Study.com. [Link]

  • Safetygram 26: Silane. Air Products. [Link]

  • Silane Chemical. ZMsilane. [Link]

  • Silane Exposure, Signs and Symptoms and Chemical Properties. University of Arkansas Environmental Health and Safety. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Recovery of amines from by-product chloride salts.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

Sources

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